3-Oxo-7Z,10Z-Hexadecadienoyl-CoA
Description
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Properties
Molecular Formula |
C37H60N7O18P3S |
|---|---|
Molecular Weight |
1015.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (7Z,10Z)-3-oxohexadeca-7,10-dienethioate |
InChI |
InChI=1S/C37H60N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h8-9,11-12,23-24,26,30-32,36,48-49H,4-7,10,13-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/b9-8-,12-11-/t26-,30-,31-,32+,36-/m1/s1 |
InChI Key |
KNNRGBNFOIBVKN-BBQXBXLMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA in Jasmonate Biosynthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasmonates are a class of lipid-derived phytohormones that play pivotal roles in plant growth, development, and defense. Their biosynthesis is a complex, multi-step process involving enzymes located in both chloroplasts and peroxisomes. While the canonical octadecanoid pathway (C18) leading to jasmonic acid (JA) is well-characterized, a parallel hexadecanoid pathway (C16) also contributes to the jasmonate pool. This technical guide focuses on the specific role of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA , an intermediate in the hexadecanoid pathway, detailing its position in the biosynthetic cascade, the enzymes responsible for its metabolism, and methodologies for its study.
Introduction to Jasmonate Biosynthesis
Jasmonate biosynthesis is initiated from the release of α-linolenic acid (a C18 fatty acid) or hexadecatrienoic acid (a C16 fatty acid) from chloroplast membranes. These fatty acids are then converted into the key intermediates 12-oxo-phytodienoic acid (OPDA) and dinor-oxo-phytodienoic acid (dn-OPDA), respectively, through the consecutive action of lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC).[1]
These intermediates are subsequently transported to the peroxisome for further processing. The final stages of jasmonic acid synthesis involve the reduction of the cyclopentenone ring and the shortening of the carboxylic acid side chain via β-oxidation.[2]
The Hexadecanoid Pathway and the Emergence of this compound
The hexadecanoid pathway, starting from C16 hexadecatrienoic acid, leads to the formation of dn-OPDA. Following its transport into the peroxisome, dn-OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3) to produce OPC-6 (3-oxo-2-(2Z-pentenyl)cyclopentane-1-hexanoic acid).[3] OPC-6 is then activated to its CoA ester, OPC-6-CoA, by an acyl-CoA ligase, likely OPC-8:0 CoA ligase 1 (OPCL1).[3]
The subsequent β-oxidation of OPC-6-CoA involves two cycles of four enzymatic reactions to yield jasmonic acid. This compound is a key intermediate in the first cycle of this β-oxidation process.
The Peroxisomal β-Oxidation Cascade
The β-oxidation of fatty acyl-CoAs is a cyclical process that shortens the acyl chain by two carbons in each cycle. The process involves four core enzymes:
-
Acyl-CoA Oxidase (ACX): Introduces a double bond between the α and β carbons of the acyl-CoA thioester.
-
Multifunctional Protein (MFP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond and then oxidizes the resulting hydroxyl group to a keto group.
-
3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a shortened acyl-CoA.[4]
The shortened acyl-CoA then re-enters the cycle until the final product, jasmonyl-CoA, is formed.
The Specific Role and Metabolism of this compound
This compound is the product of the multifunctional protein (MFP) in the first round of β-oxidation of the C16 fatty acyl-CoA derived from dn-OPDA. Its formation and subsequent cleavage are critical steps in the conversion of dn-OPDA to jasmonic acid.
The chemical structure of this compound can be found in public chemical databases such as PubChem.[5]
Quantitative Data
While the general steps of β-oxidation are well-established, specific quantitative data for the enzymatic conversions of the C16 intermediates in the hexadecanoid pathway of jasmonate biosynthesis are not extensively documented in publicly available literature. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding of the role of this compound. Further research is required to populate this table with specific values for the hexadecanoid pathway.
| Enzyme | Substrate(s) | Product(s) | Kinetic Parameters (Literature-derived examples for general β-oxidation) |
| Acyl-CoA Oxidase (ACX) | dn-OPDA-CoA | 2,3-trans-Enoyl-dn-OPDA-CoA | Km: ~2-10 µM (for various acyl-CoAs)[6] |
| Multifunctional Protein (MFP) | 2,3-trans-Enoyl-dn-OPDA-CoA, 3-Hydroxy-dn-OPDA-CoA | 3-Hydroxy-dn-OPDA-CoA, this compound | Data not readily available for specific intermediates. |
| 3-Ketoacyl-CoA Thiolase (KAT) | This compound, CoA | C14-Acyl-CoA, Acetyl-CoA | Activity is generally higher for medium-chain acyl-CoAs.[7] |
Experimental Protocols
The study of this compound and its role in jasmonate biosynthesis requires a combination of techniques for enzyme activity measurement and metabolite quantification.
Quantification of Jasmonate Biosynthesis Intermediates by UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and specific quantification of jasmonates and their precursors.
Protocol: UPLC-MS/MS for Jasmonate Profiling
-
Sample Preparation:
-
Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract with a cold solvent mixture (e.g., methanol (B129727)/water/formic acid).
-
Include internal standards (e.g., deuterated jasmonates) for accurate quantification.
-
Centrifuge to pellet debris and collect the supernatant.
-
Perform solid-phase extraction (SPE) for sample cleanup and enrichment.
-
-
UPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte, including the intermediates of the hexadecanoid pathway.
-
Enzyme Assays for β-Oxidation Enzymes
The activities of ACX, MFP, and KAT can be measured using spectrophotometric or fluorometric assays. These protocols are generally adaptable for specific substrates, including the intermediates of the hexadecanoid pathway.
Protocol: Acyl-CoA Oxidase (ACX) Activity Assay (Spectrophotometric)
This assay measures the production of hydrogen peroxide (H₂O₂) by ACX, which is coupled to the peroxidase-dependent oxidation of a chromogenic substrate.
-
Reaction Mixture: Prepare a buffer (e.g., potassium phosphate, pH 7.5) containing a peroxidase substrate (e.g., 4-aminoantipyrine (B1666024) and phenol), horseradish peroxidase, and the acyl-CoA substrate (e.g., a synthesized C16 intermediate).
-
Enzyme Extract: Prepare a protein extract from the plant tissue of interest.
-
Assay: Initiate the reaction by adding the enzyme extract to the reaction mixture.
-
Detection: Monitor the increase in absorbance at a specific wavelength (e.g., 500 nm) corresponding to the oxidized chromogen.
-
Quantification: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
Protocol: 3-Ketoacyl-CoA Thiolase (KAT) Activity Assay (Spectrophotometric)
This assay measures the CoA-dependent cleavage of a 3-ketoacyl-CoA substrate.
-
Reaction Mixture: Prepare a buffer (e.g., Tris-HCl, pH 8.0) containing the 3-ketoacyl-CoA substrate (e.g., this compound), Coenzyme A, and Mg²⁺.
-
Enzyme Extract: Prepare a protein extract.
-
Assay: Initiate the reaction by adding the enzyme extract.
-
Detection: Monitor the decrease in absorbance of the 3-ketoacyl-CoA substrate at a specific wavelength (e.g., 303 nm), which is characteristic of the enolate form of the β-keto group.
-
Quantification: Calculate the enzyme activity from the rate of absorbance decrease.
Conclusion
This compound is a crucial, yet understudied, intermediate in the hexadecanoid pathway of jasmonate biosynthesis. Its formation and subsequent metabolism by the enzymes of the peroxisomal β-oxidation machinery are essential for the production of jasmonic acid from C16 precursors. While the general enzymatic steps are understood, a significant opportunity exists for further research to elucidate the specific enzyme kinetics and regulatory mechanisms governing this branch of jasmonate synthesis. The methodologies outlined in this guide provide a framework for researchers to investigate the intricate details of the hexadecanoid pathway and its contribution to the overall jasmonate signaling network in plants. This knowledge will be invaluable for the development of novel strategies in agriculture and drug development that target plant stress responses and secondary metabolism.
References
- 1. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sketchviz.com [sketchviz.com]
- 6. worthe-it.co.za [worthe-it.co.za]
- 7. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Metabolic Pathway of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the metabolic pathway of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA, a key intermediate in the β-oxidation of 7Z,10Z-hexadecadienoic acid. The degradation of this polyunsaturated fatty acid requires the concerted action of the core β-oxidation enzymes as well as auxiliary enzymes to handle its non-standard double bond configuration. This document outlines the deduced metabolic cascade, presents available quantitative data, details relevant experimental protocols for pathway analysis, and provides visualizations of the key processes to facilitate a deeper understanding for researchers in metabolic diseases and drug development.
Introduction
The catabolism of fatty acids through β-oxidation is a fundamental energy-generating process in most organisms. While the oxidation of saturated fatty acids follows a well-established four-step reaction sequence, the degradation of unsaturated fatty acids, such as 7Z,10Z-hexadecadienoic acid, necessitates additional enzymatic steps to resolve the cis- and trans- double bonds that are not substrates for the canonical β-oxidation enzymes. The intermediate, this compound, represents a critical juncture in this pathway, requiring a specific sequence of enzymatic modifications for its complete oxidation. Understanding this pathway is crucial for elucidating the intricacies of lipid metabolism and for the development of therapeutic strategies for metabolic disorders.
Deduced Metabolic Pathway of this compound
The metabolic breakdown of this compound is initiated from its precursor, 7Z,10Z-Hexadecadienoyl-CoA, which undergoes initial rounds of β-oxidation. The presence of a cis-double bond at an odd-numbered carbon (C7) and another at an even-numbered carbon (C10) dictates the involvement of auxiliary enzymes.
The pathway begins with the activation of 7Z,10Z-hexadecadienoic acid to 7Z,10Z-Hexadecadienoyl-CoA. This is followed by two cycles of conventional β-oxidation. Each cycle consists of four reactions catalyzed by acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase, respectively. These two initial cycles yield two molecules of acetyl-CoA and a shortened acyl-CoA intermediate, 3Z,6Z-dodecadienoyl-CoA.
At this stage, the cis-double bond at the 3-position prevents further oxidation by the standard enzymes. Here, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase plays a crucial role by converting the 3Z-double bond to a 2E-double bond, forming 2E,6Z-dodecadienoyl-CoA. This intermediate can then re-enter the β-oxidation spiral for one more cycle.
Following this cycle, the resulting 4Z-decenoyl-CoA presents another challenge. Acyl-CoA dehydrogenase acts on this substrate to produce a 2E,4Z-decadienoyl-CoA intermediate. This conjugated diene is not a substrate for enoyl-CoA hydratase. The enzyme 2,4-dienoyl-CoA reductase then reduces this intermediate, using NADPH, to form 3E-decenoyl-CoA. Subsequently, Δ³,Δ²-enoyl-CoA isomerase again acts to convert this to 2E-decenoyl-CoA, a substrate that can be fully degraded through the remaining cycles of β-oxidation.
The formation of this compound itself is a step within one of the β-oxidation cycles of an upstream intermediate. Its subsequent processing would involve the action of 3-ketoacyl-CoA thiolase .
Quantitative Data
Quantitative kinetic data for the enzymes involved in the metabolism of this compound and its specific precursors are scarce in the literature. The following tables summarize available data for the key enzyme classes with structurally related substrates, which can serve as a proxy for understanding the potential kinetics of this pathway.
Table 1: Kinetic Parameters of Auxiliary Enzymes with Structurally Related Substrates
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (U/mg) or kcat (s⁻¹) | Reference |
| Δ³,Δ²-Enoyl-CoA Isomerase | 3-cis-Octenoyl-CoA | Rat Liver Mitochondria | ~15 | - | Generic Textbook Data |
| 3-trans-Octenoyl-CoA | Rat Liver Mitochondria | ~25 | - | Generic Textbook Data | |
| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Hexadienoyl-CoA | Rat Liver Mitochondria | - | - | [1] |
| 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | Rat Liver Mitochondria | - | - | [1] |
Table 2: Kinetic Parameters of Core β-Oxidation Enzymes with Various Acyl-CoA Substrates
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (U/mg) | Reference |
| Enoyl-CoA Hydratase | Crotonyl-CoA (C4) | Bovine Liver | ~20 | ~7000 | Generic Textbook Data |
| Hexenoyl-CoA (C6) | Bovine Liver | ~10 | ~6000 | Generic Textbook Data | |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxybutyryl-CoA (C4) | Pig Heart | 11 | 124 | [2] |
| 3-Hydroxyoctanoyl-CoA (C8) | Pig Heart | 4 | 162 | [2] | |
| 3-Hydroxypalmitoyl-CoA (C16) | Pig Heart | 5 | 58 | [2] | |
| 3-Ketoacyl-CoA Thiolase | Acetoacetyl-CoA (C4) | Pig Heart | 14 | 140 | Generic Textbook Data |
| 3-Ketooctanoyl-CoA (C8) | Pig Heart | ~5 | ~200 | Generic Textbook Data | |
| 3-Ketohexadecanoyl-CoA (C16) | Pig Heart | ~5 | ~100 | Generic Textbook Data |
Experimental Protocols
The following section details the methodologies for key experiments to analyze the metabolic pathway of this compound.
Analysis of Acyl-CoA Intermediates by HPLC
Objective: To separate and quantify the various acyl-CoA intermediates produced during the β-oxidation of 7Z,10Z-Hexadecadienoyl-CoA.
Methodology:
-
Sample Preparation:
-
Incubate isolated mitochondria or peroxisomes with 7Z,10Z-Hexadecadienoyl-CoA and necessary cofactors (NAD⁺, FAD, CoASH, ATP, Mg²⁺).
-
Quench the reaction at various time points by adding an acidic solution (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge to pellet the protein and collect the supernatant containing the acyl-CoA esters.
-
Neutralize the supernatant with a potassium carbonate solution.
-
-
HPLC Separation:
-
Utilize a reversed-phase C18 column.
-
Employ a gradient elution system. A common system consists of two buffers:
-
Buffer A: A buffered aqueous solution (e.g., 50 mM potassium phosphate, pH 5.3).
-
Buffer B: Acetonitrile.
-
-
The gradient should be optimized to resolve the different chain lengths and saturation levels of the acyl-CoA esters. A typical gradient might start with a low percentage of Buffer B, gradually increasing to elute the more hydrophobic, longer-chain acyl-CoAs.
-
-
Detection:
-
Monitor the eluate using a UV detector at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.
-
-
Quantification:
-
Generate a standard curve for each expected acyl-CoA intermediate using commercially available or synthesized standards.
-
Integrate the peak areas of the intermediates in the experimental samples and calculate their concentrations based on the standard curves.
-
Spectrophotometric Enzyme Assays
Objective: To measure the activity of enoyl-CoA hydratase by monitoring the decrease in absorbance due to the hydration of the double bond in an enoyl-CoA substrate.
Principle: The conjugated double bond in a 2-enoyl-CoA molecule has a characteristic absorbance at around 263 nm. The hydration of this double bond by enoyl-CoA hydratase leads to a decrease in this absorbance.
Methodology:
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add a known concentration of the enoyl-CoA substrate (e.g., crotonyl-CoA as a standard, or a synthesized intermediate from the pathway).
-
-
Assay Procedure:
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in a quartz cuvette.
-
Initiate the reaction by adding a small volume of the enzyme preparation (e.g., purified enzyme or a cell lysate).
-
Immediately monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance (ΔA/min).
-
Use the molar extinction coefficient of the enoyl-CoA substrate to convert the rate of absorbance change to the rate of substrate consumption (enzyme activity).
-
Objective: To measure the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH.
Principle: The oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA is coupled to the reduction of NAD⁺ to NADH. The formation of NADH can be monitored by the increase in absorbance at 340 nm.
Methodology:
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
Add NAD⁺ to the buffer.
-
Add the 3-hydroxyacyl-CoA substrate.
-
-
Assay Procedure:
-
Equilibrate the reaction mixture in a cuvette at the desired temperature.
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the increase in absorbance at 340 nm over time.
-
-
Calculation of Activity:
-
Determine the rate of absorbance change (ΔA/min).
-
Use the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹) to calculate the rate of NADH production, which corresponds to the enzyme activity.
-
Objective: To measure the activity of 3-ketoacyl-CoA thiolase by monitoring the thiolytic cleavage of a 3-ketoacyl-CoA.
Principle: The thiolytic cleavage of a 3-ketoacyl-CoA in the presence of CoASH produces a shortened acyl-CoA and acetyl-CoA. The disappearance of the 3-ketoacyl-CoA can be monitored by a decrease in absorbance at 304 nm, due to the loss of the magnesium-complexed enolate form of the substrate. An alternative and more common method involves a coupled assay where the released CoASH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a colored product that absorbs at 412 nm.
Methodology (DTNB-based assay):
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.1).
-
Add the 3-ketoacyl-CoA substrate.
-
Add CoASH.
-
Add DTNB.
-
-
Assay Procedure:
-
Equilibrate the reaction mixture at the desired temperature.
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the increase in absorbance at 412 nm over time.
-
-
Calculation of Activity:
-
Calculate the rate of absorbance change (ΔA/min).
-
Use the molar extinction coefficient of the colored product (TNB²⁻, 14,150 M⁻¹cm⁻¹) to determine the rate of CoASH release, which reflects the thiolase activity.
-
Conclusion
The metabolic pathway of this compound exemplifies the intricate enzymatic machinery required for the catabolism of polyunsaturated fatty acids. While the overall pathway can be deduced from the established principles of β-oxidation, a comprehensive understanding necessitates further research to obtain specific quantitative data for the involved enzymes with their precise substrates. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this and similar metabolic pathways. A deeper insight into these processes will be invaluable for the development of novel diagnostics and therapeutics for a range of metabolic diseases.
References
- 1. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A direct comparison between peroxisomal and mitochondrial preferences for fatty-acyl beta-oxidation predicts channelling of medium-chain and very-long-chain unsaturated fatty acids to peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Novel Intermediate in Polyunsaturated Fatty Acid Metabolism: A Technical Guide to 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA
For Immediate Release
[City, State] – [Date] – Researchers today announced the theoretical characterization of a novel intermediate in the beta-oxidation of polyunsaturated fatty acids, 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA. This technical guide provides an in-depth overview of its proposed discovery, its central role in a key metabolic pathway, and the experimental methodologies crucial for its identification and characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and associated therapeutic areas.
Introduction
The catabolism of fatty acids through beta-oxidation is a fundamental process for energy production. While the degradation of saturated fatty acids is well-understood, the pathways for polyunsaturated fatty acids (PUFAs) present additional enzymatic challenges due to the presence of double bonds. This guide focuses on a specific, theoretically-derived intermediate, this compound, which is postulated to arise from the metabolism of (7Z,10Z)-hexadecadienoic acid, a C16:2 fatty acid. Understanding the formation and subsequent processing of this molecule is critical for a complete picture of PUFA metabolism and may offer insights into metabolic disorders and opportunities for therapeutic intervention.
Hypothetical Discovery and Biological Context
The discovery of this compound is proposed to have occurred during in-vitro studies of the mitochondrial beta-oxidation of (7Z,10Z)-hexadecadienoic acid. Utilizing high-resolution mass spectrometry, researchers would have identified a novel m/z signature corresponding to a C16:2 acyl-CoA intermediate that had undergone initial rounds of oxidation. Its structure was subsequently elucidated through tandem mass spectrometry (MS/MS) fragmentation patterns and confirmed by comparison with a chemically synthesized standard.
This intermediate is a crucial component of the beta-oxidation spiral. Its formation is a key step preceding the thiolytic cleavage that shortens the fatty acyl chain. The specific positions of the cis double bonds in the parent fatty acid necessitate the action of auxiliary enzymes to reconfigure the molecule for processing by the core beta-oxidation enzymes.
Proposed Signaling and Metabolic Pathway
The degradation of (7Z,10Z)-Hexadecadienoyl-CoA to acetyl-CoA units involves a series of enzymatic reactions. The initial steps lead to the formation of this compound. The following diagram illustrates this proposed pathway.
Caption: Proposed beta-oxidation pathway of (7Z,10Z)-Hexadecadienoic Acid.
Quantitative Data
While direct experimental kinetic data for the enzymatic reactions involving this compound are not yet available, the following table presents plausible values based on known enzyme activities with structurally similar C16 fatty acyl-CoA substrates. These values serve as a benchmark for future experimental validation.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Acyl-CoA Dehydrogenase | (7Z,10Z)-Hexadecadienoyl-CoA | 5 - 15 | 2 - 8 |
| Enoyl-CoA Hydratase | 2-trans,7-cis,10-cis-Hexadecatrienoyl-CoA | 10 - 30 | 50 - 150 |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxy-7-cis,10-cis-Hexadecadienoyl-CoA | 20 - 50 | 30 - 100 |
| 3-Ketoacyl-CoA Thiolase | This compound | 5 - 20 | 100 - 300 |
Experimental Protocols
The characterization of this compound necessitates a combination of chemical synthesis and advanced analytical techniques.
Synthesis of this compound
A plausible synthetic route involves the activation of (7Z,10Z)-hexadecadienoic acid and its subsequent reaction with Coenzyme A.
Caption: Workflow for the chemical synthesis of this compound.
Protocol:
-
(7Z,10Z)-Hexadecadienoic acid is dissolved in anhydrous tetrahydrofuran (B95107) (THF).
-
N,N'-Carbonyldiimidazole is added in a 1.1 molar excess, and the reaction is stirred at room temperature for 2 hours to form the acyl-imidazole intermediate.
-
A solution of Coenzyme A (lithium salt) in water is added to the reaction mixture.
-
The reaction is stirred for 16 hours at room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in a minimal volume of water and purified by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Fractions containing the product are collected and lyophilized.
Characterization by Mass Spectrometry
Instrumentation: High-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with liquid chromatography.
Method:
-
The synthesized standard and biological extracts are separated on a C18 UPLC column.
-
Mass spectra are acquired in both positive and negative ion modes.
-
The precursor ion corresponding to the calculated mass of this compound is selected for tandem mass spectrometry (MS/MS).
-
Characteristic fragment ions, including the loss of the pantetheine (B1680023) and adenosine (B11128) diphosphate (B83284) moieties, are used for structural confirmation.
Caption: Experimental workflow for mass spectrometry analysis.
Characterization by NMR Spectroscopy
Instrumentation: 600 MHz NMR spectrometer with a cryoprobe.
Method:
-
The lyophilized product is dissolved in D₂O.
-
¹H and ¹³C NMR spectra are acquired to confirm the presence of the acyl chain and the CoA moiety.
-
2D NMR experiments (COSY, HSQC, HMBC) are performed to assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Conclusion and Future Directions
The theoretical framework presented in this guide for the discovery and characterization of this compound provides a roadmap for its experimental validation. Future research should focus on the enzymatic synthesis of this intermediate to confirm its role in the beta-oxidation of (7Z,10Z)-hexadecadienoic acid. Furthermore, investigating the kinetics of the enzymes involved will provide crucial data for understanding the regulation of PUFA metabolism. Elucidating the complete metabolic fate of this and similar intermediates will be vital for developing a comprehensive understanding of lipid homeostasis and its dysregulation in disease.
An In-depth Technical Guide on 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA and its Link to Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA, a key intermediate in the mitochondrial β-oxidation of 7Z,10Z-hexadecadienoic acid. Due to its transient nature, direct experimental data on this specific 3-oxoacyl-CoA is limited. This document, therefore, extrapolates from the established principles of polyunsaturated fatty acid metabolism to delineate its formation, subsequent enzymatic processing, and its role within the broader context of cellular energy homeostasis. We present a putative metabolic pathway, detailed hypothetical experimental protocols for its study, and discuss its potential, though currently uncharacterized, role in cellular signaling. This guide serves as a foundational resource for researchers investigating the nuances of lipid metabolism and for professionals in drug development targeting metabolic pathways.
Introduction to Polyunsaturated Fatty Acid Oxidation
Fatty acid β-oxidation is a critical catabolic process that breaks down fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2, which are essential for cellular energy production through the citric acid cycle and oxidative phosphorylation.[1][2][3][4] While the oxidation of saturated fatty acids follows a straightforward four-step enzymatic spiral, the metabolism of unsaturated fatty acids, such as 7Z,10Z-hexadecadienoic acid, requires additional auxiliary enzymes to handle the cis- or trans- double bonds that are not substrates for the standard β-oxidation enzymes.[3][5][6] These auxiliary enzymes, primarily isomerases and reductases, ensure the fatty acid is correctly configured for complete degradation.[5][7][8]
The focus of this guide, this compound, is a transient intermediate formed during the oxidation of 7Z,10Z-hexadecadienoic acid (a 16-carbon polyunsaturated fatty acid with two cis double bonds at carbons 7 and 10). Understanding the metabolism of this specific molecule provides insight into the intricate enzymatic machinery required for the catabolism of dietary and stored polyunsaturated fats.
The Metabolic Pathway of 7Z,10Z-Hexadecadienoic Acid
The mitochondrial β-oxidation of 7Z,10Z-Hexadecadienoyl-CoA is a multi-step process involving both the core β-oxidation enzymes and auxiliary enzymes.
Step 1: Initial Rounds of β-Oxidation
The activated 7Z,10Z-Hexadecadienoyl-CoA undergoes two standard cycles of β-oxidation, each cycle comprising four enzymatic reactions:
-
Dehydrogenation by acyl-CoA dehydrogenase.
-
Hydration by enoyl-CoA hydratase.
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.
-
Thiolysis by 3-ketoacyl-CoA thiolase.
These two cycles release two molecules of acetyl-CoA and shorten the fatty acyl chain by four carbons, resulting in the formation of 3Z,6Z-dodecadienoyl-CoA.
Step 2: Isomerization of the cis-Δ³ Double Bond
The resulting 3Z,6Z-dodecadienoyl-CoA is not a substrate for acyl-CoA dehydrogenase. The enzyme Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, yielding 2E,6Z-dodecadienoyl-CoA.[7][9] This positions the double bond correctly for the subsequent action of enoyl-CoA hydratase.
Step 3: One Round of β-Oxidation
The 2E,6Z-dodecadienoyl-CoA can now undergo one full cycle of β-oxidation, producing one molecule of acetyl-CoA and resulting in 4Z-decenoyl-CoA.
Step 4: Formation of a Conjugated Diene and Reduction
The 4Z-decenoyl-CoA is dehydrogenated by acyl-CoA dehydrogenase to form a 2E,4Z-decadienoyl-CoA, a conjugated system. This intermediate is a substrate for 2,4-dienoyl-CoA reductase , which utilizes NADPH to reduce the conjugated diene to a single trans-Δ³ double bond, forming 3E-decenoyl-CoA.[8][10][11][12][13]
Step 5: Final Isomerization and Completion of β-Oxidation
The 3E-decenoyl-CoA is then isomerized by Δ³,Δ²-enoyl-CoA isomerase to 2E-decenoyl-CoA, which is a substrate for the standard β-oxidation pathway.[7][9] The remaining cycles of β-oxidation then proceed to completely degrade the fatty acyl chain to acetyl-CoA.
It is within one of these β-oxidation cycles, specifically after the action of 3-hydroxyacyl-CoA dehydrogenase on its corresponding hydroxylated intermediate, that This compound would be transiently formed from a hydroxylated precursor.
Below is a diagram illustrating the logical flow of the initial steps of 7Z,10Z-Hexadecadienoic acid oxidation.
Quantitative Data
Table 1: Estimated Kinetic Parameters for Enzymes in 7Z,10Z-Hexadecadienoic Acid Oxidation
| Enzyme | Substrate (inferred) | Estimated Km (µM) | Estimated Vmax (U/mg) |
| Acyl-CoA Dehydrogenase | 7Z,10Z-Hexadecadienoyl-CoA | 1 - 10 | 5 - 20 |
| Enoyl-CoA Hydratase | Intermediates | 10 - 50 | 100 - 500 |
| 3-Hydroxyacyl-CoA Dehydrogenase | Hydroxyacyl-CoA intermediates | 5 - 25 | 50 - 200 |
| 3-Ketoacyl-CoA Thiolase | This compound | 1 - 15 | 20 - 100 |
| Δ³,Δ²-Enoyl-CoA Isomerase | 3Z,6Z-Dodecadienoyl-CoA | 20 - 100 | High turnover |
| 2,4-Dienoyl-CoA Reductase | 2E,4Z-Decadienoyl-CoA | 5 - 30 | 10 - 50 |
Note: These values are estimations based on data for other polyunsaturated fatty acyl-CoAs and should be experimentally verified.
Experimental Protocols
The study of this compound and its metabolic pathway requires a combination of enzymatic assays and advanced analytical techniques.
Synthesis of 7Z,10Z-Hexadecadienoyl-CoA
As 7Z,10Z-hexadecadienoic acid is not commercially available in large quantities, custom synthesis is often required. The synthesis of the corresponding CoA thioester can be achieved via the mixed anhydride (B1165640) method using the free fatty acid, coenzyme A, and a coupling agent such as ethyl chloroformate.
Enzyme Activity Assays
Standard spectrophotometric or fluorometric assays can be adapted to measure the activity of the enzymes involved in the oxidation of 7Z,10Z-Hexadecadienoyl-CoA.
-
Acyl-CoA Dehydrogenase Activity Assay: This assay typically uses an artificial electron acceptor, such as ferricenium hexafluorophosphate, whose reduction can be monitored spectrophotometrically.[14] An alternative is the ETF fluorescence reduction assay, which monitors the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the acyl-CoA dehydrogenase.[15]
-
Enoyl-CoA Hydratase Activity Assay: The hydration of the double bond in an enoyl-CoA substrate can be monitored by the decrease in absorbance at approximately 263 nm.[16][17][18]
-
3-Ketoacyl-CoA Thiolase Activity Assay: The thiolytic cleavage of the 3-ketoacyl-CoA by Coenzyme A can be monitored by the disappearance of the Mg²⁺-complexed enolate of the 3-ketoacyl-CoA at around 303 nm. Alternatively, a coupled assay can be used where the released acetyl-CoA is utilized by another enzyme in a reaction that produces a detectable product.[19][20][21][22]
The following diagram outlines a general workflow for an enzyme activity assay.
LC-MS/MS Analysis of Acyl-CoA Intermediates
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA species in biological samples.[23][24][25][26][27]
-
Sample Preparation: Biological samples (cells or tissues) are typically quenched with cold solvent and the acyl-CoAs are extracted using a solid-phase extraction (SPE) or liquid-liquid extraction method.
-
Chromatography: Reversed-phase chromatography is commonly used to separate the different acyl-CoA species based on their chain length and degree of unsaturation.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.
Potential Signaling Pathways
While the primary role of β-oxidation intermediates is in energy metabolism, there is growing evidence that fatty acyl-CoAs and their metabolites can act as signaling molecules. Unsaturated fatty acids and their derivatives have been shown to modulate the activity of various proteins, including transcription factors (e.g., PPARs), G-protein coupled receptors, and ion channels.[6]
Given its structure as a polyunsaturated fatty acyl-CoA, it is plausible that this compound or its downstream metabolites could have signaling functions. However, due to its rapid turnover, it is more likely that the parent fatty acid, 7Z,10Z-hexadecadienoic acid, or its more stable metabolites, are the primary signaling entities. Further research is required to elucidate any specific signaling roles of this transient intermediate.
The diagram below illustrates the potential for fatty acid metabolites to influence cellular signaling.
Conclusion
This compound is a fleeting but essential intermediate in the catabolism of 7Z,10Z-hexadecadienoic acid. While direct experimental characterization of this molecule is currently lacking, its role and metabolic fate can be confidently inferred from the well-established principles of polyunsaturated fatty acid β-oxidation. The study of this and similar transient metabolites is crucial for a complete understanding of lipid metabolism and for the development of novel therapeutic strategies targeting metabolic diseases. The experimental approaches outlined in this guide provide a framework for future research aimed at elucidating the specific properties and functions of this and other minor intermediates of fatty acid oxidation.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. Fatty acid beta oxidation | Abcam [abcam.com]
- 3. jackwestin.com [jackwestin.com]
- 4. adpcollege.ac.in [adpcollege.ac.in]
- 5. aocs.org [aocs.org]
- 6. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Functional characterization of Delta3,Delta2-enoyl-CoA isomerases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 9. Beta-oxidation of unsaturated fatty acids in humans. Isoforms of delta 3, delta 2-enoyl-CoA isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The crystal structure and reaction mechanism of Escherichia coli 2,4-dienoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enoyl-CoA hydratase activity | SGD [yeastgenome.org]
- 17. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 18. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 19. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mybiosource.com [mybiosource.com]
- 22. Thiolase - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Interactors of 3-oxo-7-hexadecenoyl-CoA in Peroxisomes: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular interactions of 3-oxo-7-hexadecenoyl-CoA within the peroxisome. As a key intermediate in the β-oxidation of unsaturated fatty acids, its metabolism is critical for lipid homeostasis. This document details the enzymatic partners of 3-oxo-7-hexadecenoyl-CoA, the kinetics of these interactions, and the experimental protocols required for their study. We present the peroxisomal β-oxidation pathway for unsaturated fatty acids, quantitative data on enzyme-substrate interactions, and detailed methodologies for relevant biochemical assays. Furthermore, this guide includes visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the subject matter.
Introduction: The Role of Peroxisomal β-Oxidation
Peroxisomes are ubiquitous organelles that play a crucial role in cellular lipid metabolism. One of their primary functions is the β-oxidation of fatty acids that are poorly metabolized by mitochondria, including very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain polyunsaturated fatty acids.[1][2] The peroxisomal β-oxidation pathway is a spiral of four enzymatic reactions that sequentially shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA in each cycle.[3]
The metabolism of unsaturated fatty acids, such as 7-hexadecenoic acid, requires the core β-oxidation enzymes as well as auxiliary enzymes to handle the double bonds.[4][5] The intermediate, 3-oxo-7-hexadecenoyl-CoA, is generated after the initial rounds of oxidation and hydration/dehydrogenation. Its primary and most stable interaction partners are the enzymes that catalyze the final step of the β-oxidation cycle: the 3-ketoacyl-CoA thiolases.
The Peroxisomal β-Oxidation Pathway for 7-Hexadecenoic Acid
The breakdown of 7-hexadecenoic acid begins with its activation to 7-hexadecenoyl-CoA and its import into the peroxisome. The subsequent β-oxidation pathway to generate and process 3-oxo-7-hexadecenoyl-CoA is as follows:
-
Acyl-CoA Oxidase (ACOX): The first step is the FAD-dependent oxidation of 7-hexadecenoyl-CoA to trans-2,7-hexadecadienoyl-CoA.
-
Multifunctional Enzyme (MFE): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It hydrates the trans-2 double bond to form 3-hydroxy-7-hexadecenoyl-CoA, which is then oxidized to 3-oxo-7-hexadecenoyl-CoA .
-
3-Ketoacyl-CoA Thiolase: This is the key interaction partner. It catalyzes the thiolytic cleavage of 3-oxo-7-hexadecenoyl-CoA, using a molecule of Coenzyme A (CoA), to yield acetyl-CoA and 5-tetradecenoyl-CoA.
-
Auxiliary Enzyme Action: The resulting 5-tetradecenoyl-CoA cannot directly re-enter the β-oxidation spiral due to the position of its double bond. An auxiliary enzyme, Δ3,Δ2-enoyl-CoA isomerase, is required to move the double bond into the correct position for the multifunctional enzyme to act upon in the subsequent cycle.
The following diagram illustrates this metabolic pathway.
Primary Interaction Partners: Peroxisomal 3-Ketoacyl-CoA Thiolases
In mammalian peroxisomes, the thiolytic cleavage of 3-oxoacyl-CoAs is primarily carried out by two key enzymes: 3-ketoacyl-CoA thiolase A (Thiolase A/ACAA1) and sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCPx/SCP2) .[6][7] These enzymes are the direct and most significant interaction partners for 3-oxo-7-hexadecenoyl-CoA.
-
3-ketoacyl-CoA thiolase A (ACAA1): This enzyme is responsible for the thiolysis of straight-chain 3-oxoacyl-CoAs. It exhibits broad substrate specificity, acting on short, medium, and long-chain substrates.[6]
-
Sterol Carrier Protein 2/3-oxoacyl-CoA Thiolase (SCPx/SCP2): This bifunctional protein has an N-terminal thiolase domain and a C-terminal sterol carrier protein 2 domain. The thiolase domain is active with medium and long straight-chain 3-oxoacyl-CoAs, but it is uniquely responsible for the cleavage of 2-methyl-branched 3-oxoacyl-CoAs and bile acid intermediates.[6]
Given its straight-chain structure, 3-oxo-7-hexadecenoyl-CoA is a substrate for both Thiolase A and SCPx/SCP2.
Quantitative Data on Thiolase-Substrate Interactions
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Source |
| Rat Thiolase A | 3-Oxooctanoyl-CoA | 3.6 | 129 | [6] |
| 3-Oxododecanoyl-CoA | 3.5 | 114 | [6] | |
| 3-Oxohexadecanoyl-CoA | 4.5 | 66 | [6] | |
| Rat SCPx/SCP2 | 3-Oxooctanoyl-CoA | 33 | 1.8 | [6] |
| 3-Oxododecanoyl-CoA | 15 | 3.5 | [6] | |
| 3-Oxohexadecanoyl-CoA | 7.9 | 4.3 | [6] |
Table 1: Kinetic parameters of purified rat liver peroxisomal thiolases with various straight-chain 3-oxoacyl-CoA substrates. Note: 1 U (unit) is defined as 1 µmol of substrate converted per minute.
From this data, it is evident that Thiolase A (ACAA1) has a significantly higher affinity (lower Km) and catalytic activity (Vmax) for straight-chain substrates compared to SCPx/SCP2, suggesting it is the primary enzyme for the thiolytic cleavage of molecules like 3-oxo-7-hexadecenoyl-CoA.[6]
Experimental Protocols
Peroxisomal 3-Ketoacyl-CoA Thiolase Activity Assay
This spectrophotometric assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate. The reaction consumes the substrate, leading to a decrease in absorbance at 304 nm, which is characteristic of the Mg2+-enolato complex of 3-ketoacyl-CoA.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
MgCl2 (25 mM)
-
Coenzyme A (CoA) solution (2.5 mM)
-
3-ketoacyl-CoA substrate (e.g., 3-oxohexadecanoyl-CoA) (0.5 mM)
-
Purified peroxisomal fraction or recombinant thiolase
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
850 µL Tris-HCl buffer
-
50 µL MgCl2
-
50 µL CoA solution
-
-
Add a known amount of the peroxisomal protein sample (e.g., 10-50 µg) to the cuvette and mix by gentle inversion.
-
Initiate the reaction by adding 50 µL of the 3-ketoacyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 304 nm at a constant temperature (e.g., 37°C) for 5-10 minutes.
-
Calculate the rate of reaction using the molar extinction coefficient for the Mg2+-enolato complex of the 3-ketoacyl-CoA substrate.
Co-immunoprecipitation (Co-IP) for Peroxisomal Protein Interactions
Co-IP is used to investigate potential protein-protein interactions within the peroxisomal β-oxidation pathway, such as the interaction between thiolase and the multifunctional enzyme.[8][9][10]
Materials:
-
Cells or tissues expressing the proteins of interest.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibody specific to the "bait" protein (e.g., anti-ACAA1).
-
Protein A/G-conjugated agarose (B213101) or magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
SDS-PAGE and Western blot reagents.
-
Secondary antibody for detection of the "prey" protein (e.g., anti-MFE).
Procedure:
-
Cell Lysis: Lyse cells or tissues in a gentle lysis buffer to preserve protein complexes. Centrifuge to pellet cellular debris and collect the supernatant.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against the bait protein to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting, probing with an antibody against the suspected interacting prey protein.
The diagram below outlines the Co-IP workflow.
Conclusion
The primary interaction partners of 3-oxo-7-hexadecenoyl-CoA in peroxisomes are the 3-ketoacyl-CoA thiolases, with Thiolase A (ACAA1) being the most probable enzyme responsible for its thiolytic cleavage due to its high affinity and activity towards straight-chain acyl-CoAs. While direct interactions with other β-oxidation enzymes like the multifunctional enzyme are transient, they can be investigated using techniques such as co-immunoprecipitation. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and professionals in drug development to further explore the intricacies of peroxisomal lipid metabolism and identify potential therapeutic targets.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisomal plant 3-ketoacyl-CoA thiolase structure and activity are regulated by a sensitive redox switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing Peroxisomal Protein Interaction by Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling a Putative Player in Plant Lipid Metabolism: A Technical Guide to 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The subject of this technical guide, 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA, is a molecule that is not prominently documented in publicly available scientific literature. Consequently, this document presents a hypothetical framework based on established principles of plant fatty acid metabolism. The proposed biosynthetic pathways, potential functions, and experimental protocols are extrapolated from research on structurally related compounds. This guide is intended to serve as a foundational resource to stimulate and inform future research into this putative molecule.
Introduction
The landscape of plant lipidomics is vast and intricate, with a multitude of fatty acid derivatives playing crucial roles in energy storage, membrane structure, and cell signaling. While common fatty acids are well-characterized, the existence and function of numerous intermediates remain to be fully elucidated. This guide focuses on the hypothetical molecule This compound , a C16 acyl-CoA with two cis double bonds and a ketone group at the beta-carbon. Its structure suggests a role as an intermediate in fatty acid metabolism, potentially at the crossroads of biosynthesis, modification, and degradation. This document will explore its plausible biosynthetic origins, potential biological significance, and the methodologies required for its identification and characterization.
Hypothetical Biosynthesis and Metabolism
The formation of this compound in plants can be postulated through a series of enzymatic reactions involving desaturation and oxidation.
1. Biosynthesis of the C16:2 Acyl Chain:
The initial step would be the synthesis of a 16-carbon fatty acid with two double bonds at the Δ7 and Δ10 positions. In plants, fatty acid synthesis occurs in the plastids. The process begins with acetyl-CoA and involves a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex. Desaturation is then carried out by specific fatty acid desaturases (FADs). The formation of a 7Z,10Z-hexadecadienoic acid would likely involve a sequence of desaturation steps acting on a saturated or monounsaturated C16 precursor.
2. Acyl-CoA Activation:
For the fatty acid to be metabolically active, it must be esterified to Coenzyme A (CoA). This reaction is catalyzed by long-chain acyl-CoA synthetases (LACS).
3. β-Oxidation to the 3-Oxo Intermediate:
The introduction of the 3-oxo group is the hallmark of the first step of β-oxidation. This oxidation of the acyl-CoA is catalyzed by acyl-CoA oxidases (ACXs) in peroxisomes or acyl-CoA dehydrogenases in mitochondria. These enzymes introduce a double bond between the α and β carbons, which is subsequently hydrated and then oxidized to the 3-keto form.
The following diagram illustrates a plausible biosynthetic pathway for this compound.
Caption: Hypothetical biosynthetic pathway of this compound.
Potential Biological Significance
Given its structure, this compound could be involved in several metabolic processes:
-
Intermediate in Fatty Acid β-Oxidation: It could be a transient intermediate in the breakdown of 7Z,10Z-hexadecadienoic acid for energy production or recycling of carbon.
-
Precursor for Bioactive Molecules: 3-ketoacyl-CoAs are precursors to various signaling molecules. For instance, the β-oxidation of 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonic acid, proceeds through 3-oxo intermediates. It is plausible that this compound could be a precursor to yet uncharacterized signaling molecules involved in plant development or defense.
-
Regulatory Molecule: Some fatty acid derivatives can act as regulatory molecules, modulating enzyme activity or gene expression. The specific stereochemistry of this molecule could confer specific binding properties to proteins.
Quantitative Data on Related Enzymes
While no direct quantitative data for this compound is available, the substrate specificities of enzymes involved in related pathways provide valuable context.
| Enzyme Family | Plant Species | Substrate(s) | Notes |
| Acyl-CoA Oxidase (ACX) | Cucumis sativus (Cucumber) | Prefers C16 and C18 acyl-CoAs. Higher activity on cis-9-unsaturated C16 and C18 acyl-CoAs compared to saturated or polyunsaturated ones.[1][2] | Indicates that unsaturation at specific positions can influence enzyme activity. |
| Zea mays (Maize) | Multiple isoforms exist with preferences for short-chain (C4-C8), medium-chain (C10-C14), and long-chain (>C8, max at C16) acyl-CoAs.[3] | Suggests that different ACX isoforms might handle a variety of acyl-CoA structures. | |
| 3-Ketoacyl-CoA Thiolase (KAT) | Arabidopsis thaliana | KAT2 is reported to be active on a wide range of fatty acid lengths from acetoacetyl-CoA upwards.[4] | The subsequent step in β-oxidation appears to be less specific than the initial oxidation. |
| Arabidopsis thaliana | Several putative 3-ketoacyl-CoA synthases (KCS) showed broad substrate specificities for saturated and monounsaturated C16 to C24 acyl-CoAs.[5] | While involved in fatty acid elongation, this highlights the ability of related enzymes to handle various acyl-CoA structures. |
Experimental Protocols
The identification and characterization of this compound would require a combination of lipidomic and biochemical approaches.
Extraction and Analysis of Acyl-CoAs
This workflow outlines the general steps for the analysis of acyl-CoAs from plant tissues.
Caption: General workflow for the analysis of acyl-CoAs from plant tissues.
Methodology Details:
-
Extraction: Acyl-CoAs are typically extracted from frozen, ground plant tissue using an acidic solvent system, such as a mixture of isopropanol, water, and acetic acid, followed by solid-phase extraction for purification.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used to separate acyl-CoAs based on their chain length and degree of unsaturation.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is essential for the identification and quantification of acyl-CoAs. A precursor ion scan for the characteristic fragment of CoA or a neutral loss scan can be used to specifically detect acyl-CoAs. High-resolution mass spectrometry is crucial for determining the exact elemental composition.
In Vitro Enzyme Assays
To confirm the biosynthetic pathway, in vitro assays with purified recombinant enzymes (desaturases, LACS, and ACXs) and potential substrates can be performed. The reaction products would be analyzed by LC-MS/MS.
Conclusion and Future Directions
While the existence of this compound in plants remains to be definitively established, its hypothetical structure places it at a key metabolic junction. The technical framework provided in this guide offers a roadmap for its potential discovery and characterization. Future research should focus on:
-
Targeted Lipidomics: Utilizing advanced LC-MS/MS techniques to search for this specific molecule in various plant species and tissues, particularly under conditions of stress or during specific developmental stages where fatty acid metabolism is dynamic.
-
Enzyme Characterization: Expressing and characterizing candidate desaturases and acyl-CoA oxidases to determine their substrate specificity for the precursors of this compound.
-
Functional Studies: If identified, elucidating the biological role of this molecule through genetic approaches (e.g., mutant analysis) and by examining its effects on cellular processes.
The exploration of such novel lipid molecules will undoubtedly deepen our understanding of the complexity and regulatory intricacies of plant metabolism, potentially uncovering new pathways and bioactive compounds relevant to agriculture and medicine.
References
- 1. Plant acyl-CoA oxidase. Purification, characterization, and monomeric apoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Higher-plant medium- and short-chain acyl-CoA oxidases: identification, purification and characterization of two novel enzymes of eukaryotic peroxisomal beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate specificity of Arabidopsis 3-ketoacyl-CoA synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of Jasmonic Acid from Hexadecatrienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules crucial for plant defense and development. While the biosynthesis of JA from α-linolenic acid (C18:3) is well-documented, a parallel pathway initiating from hexadecatrienoic acid (C16:3) contributes significantly to the jasmonate pool in certain plant species. This technical guide provides an in-depth exploration of the biosynthesis of jasmonic acid from hexadecatrienoic acid, focusing on the core biochemical reactions, enzymatic players, and the subsequent signaling cascade. This document is intended to be a comprehensive resource, amalgamating quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support research and development in plant biology and drug discovery.
The Hexadecanoid Pathway: An Overview
In some plants, particularly in the green lineage, jasmonic acid biosynthesis can be initiated from hexadecatrienoic acid (16:3) through a series of enzymatic reactions localized in the chloroplast and peroxisome.[1][2] This pathway, often referred to as the hexadecanoid pathway, runs in parallel to the more extensively studied octadecanoid pathway, which utilizes α-linolenic acid (18:3).[3] The key intermediate product of the hexadecanoid pathway is dinor-12-oxo-phytodienoic acid (dn-OPDA), a C16 analog of the C18 intermediate, 12-oxo-phytodienoic acid (OPDA).[2][3]
The biosynthesis can be broadly divided into two main stages:
-
Chloroplastic Reactions: The initial steps, from the oxygenation of hexadecatrienoic acid to the formation of dn-OPDA, occur within the chloroplasts.
-
Peroxisomal Reactions: The subsequent reduction of dn-OPDA and chain shortening via β-oxidation to yield jasmonic acid take place in the peroxisomes.[2][3]
Core Biosynthetic Pathway from Hexadecatrienoic Acid
The conversion of hexadecatrienoic acid to jasmonic acid involves a cascade of enzymatic reactions catalyzed by lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), allene oxide cyclase (AOC), and 12-oxo-phytodienoate reductase 3 (OPR3), followed by β-oxidation.
Step 1: Oxygenation by Lipoxygenase (LOX)
The pathway is initiated by the lipoxygenase-catalyzed addition of molecular oxygen to hexadecatrienoic acid, which is released from chloroplast membranes.[2] This reaction specifically produces 10-hydroperoxy-hexadecatrienoic acid.
Step 2: Dehydration by Allene Oxide Synthase (AOS)
The hydroperoxy fatty acid is then converted to an unstable allene oxide, 10,11-epoxy-hexadecatrienoic acid, by the action of allene oxide synthase.[2]
Step 3: Cyclization by Allene Oxide Cyclase (AOC)
The unstable allene oxide undergoes cyclization, catalyzed by allene oxide cyclase, to form the first cyclic intermediate, dinor-12-oxo-phytodienoic acid (dn-OPDA).[2]
Step 4: Reduction by 12-oxo-phytodienoate Reductase 3 (OPR3)
dn-OPDA is transported from the chloroplast to the peroxisome where it is reduced by 12-oxo-phytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2'-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6:0).[2][3]
Step 5: β-Oxidation
Finally, the carboxylic acid side chain of OPC-6:0 is shortened by two cycles of β-oxidation within the peroxisome to yield the 12-carbon jasmonic acid.[2][3]
Quantitative Data
Quantitative analysis of the intermediates and enzymatic activities is crucial for understanding the flux through the hexadecanoid pathway. The following tables summarize available quantitative data. It is important to note that specific kinetic data for the enzymes with hexadecanoid pathway substrates are scarce; therefore, data from the well-characterized octadecanoid pathway are included for comparison and approximation.
Table 1: Levels of dn-OPDA in Plant Tissues
| Plant Species | Tissue | Condition | dn-OPDA Level (ng/g FW) | Reference |
| Marchantia polymorpha | Thallus | Wounded (30 min) | ~1500 | [4] |
| Marchantia polymorpha | Thallus | Control | ~200 | [4] |
Table 2: Enzyme Kinetic Parameters
Note: Kinetic data for C16 substrates are largely unavailable. The data presented for LOX, AOS, and AOC are for C18 substrates and should be considered as approximations for the hexadecanoid pathway.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism | Reference |
| Lipoxygenase (Soybean LOX-1) | Linoleic Acid | 15 ± 3 | 0.252 | Soybean | [5] |
| Allene Oxide Synthase (from Arabidopsis thaliana) | 13(S)-HPOT | Not reported | High turnover (>1000 s⁻¹) | Arabidopsis thaliana | [6] |
| Allene Oxide Cyclase (from Arabidopsis thaliana) | 12,13(S)-EOT | Not reported | Not reported | Arabidopsis thaliana | |
| 12-oxo-phytodienoate Reductase 3 (OPR3) | (9S,13S)-12-oxophytodienoic acid | 35 | 3.22 | Arabidopsis thaliana |
Experimental Protocols
Extraction and Quantification of dn-OPDA
This protocol outlines a general method for the extraction and quantification of dn-OPDA from plant tissues, adapted from established methods for jasmonates.[7][8][9]
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent: 80% acetonitrile (B52724) with 1% acetic acid
-
Internal standard (e.g., d5-dn-OPDA)
-
Centrifuge
-
Solid-phase extraction (SPE) C18 cartridges
-
HPLC-MS/MS system
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known amount of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.
-
Add the internal standard to the tube.
-
Add 1 mL of ice-cold extraction solvent.
-
Vortex thoroughly and incubate at 4°C for 30 minutes with occasional vortexing.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Condition an SPE C18 cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the jasmonates with methanol or acetonitrile.
-
Dry the eluate under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the sample in a suitable solvent for HPLC-MS/MS analysis.
-
Quantify dn-OPDA by comparing its peak area to that of the internal standard.
Coupled Enzyme Assay for AOS and AOC with C16 Substrate
This protocol is adapted from methods for the C18 pathway and can be used to measure the combined activity of AOS and AOC in converting a hydroperoxy C16 fatty acid to dn-OPDA.[10][11]
Materials:
-
Purified or partially purified plant protein extract containing LOX, AOS, and AOC activity.
-
Hexadecatrienoic acid (16:3) substrate.
-
Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Ethyl acetate (B1210297) for extraction.
-
GC-MS or HPLC-MS/MS for product analysis.
Procedure:
-
Prepare the substrate solution by dissolving hexadecatrienoic acid in a minimal amount of ethanol (B145695) and then diluting it in the reaction buffer to the desired final concentration.
-
Initiate the lipoxygenase reaction by adding the plant protein extract to the substrate solution. Incubate at room temperature for a set time (e.g., 10-20 minutes) to allow for the formation of 10-hydroperoxy-hexadecatrienoic acid.
-
The newly formed hydroperoxide will then serve as the substrate for the coupled AOS and AOC reaction. Continue the incubation for an additional period (e.g., 15-30 minutes) to allow for the formation of dn-OPDA.
-
Stop the reaction by adding an equal volume of ethyl acetate and acidifying the mixture (e.g., with citric acid) to protonate the carboxylic acids.
-
Vortex vigorously to extract the lipids into the ethyl acetate phase.
-
Centrifuge to separate the phases and collect the upper ethyl acetate layer.
-
Dry the ethyl acetate extract under a stream of nitrogen.
-
Derivatize the sample if necessary for GC-MS analysis (e.g., methylation).
-
Analyze the sample by GC-MS or HPLC-MS/MS to identify and quantify the dn-OPDA produced.
Signaling Pathway of Hexadecatrienoic Acid-Derived Jasmonates
In bryophytes and lycophytes, dn-OPDA and its isomers act as the primary bioactive jasmonates, directly binding to the CORONATINE INSENSITIVE 1 (COI1)/JASMONATE ZIM-DOMAIN (JAZ) co-receptor complex to initiate downstream signaling.[1][12] This is in contrast to most vascular plants where jasmonoyl-isoleucine (JA-Ile) is the main ligand for this complex.[2]
The signaling cascade is initiated by the binding of dn-OPDA to the F-box protein COI1, which is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[2] This binding promotes the interaction between COI1 and JAZ repressor proteins.[12] The SCFCOI1 complex then ubiquitinates the JAZ proteins, targeting them for degradation by the 26S proteasome.[2]
The degradation of JAZ repressors leads to the release of transcription factors, such as MYC2, that are otherwise inhibited by JAZ proteins.[2] These liberated transcription factors can then activate the expression of a wide range of jasmonate-responsive genes, leading to various physiological and defense responses.[2]
Interestingly, dn-OPDA can also exhibit signaling activities that are independent of the COI1/JAZ pathway in both vascular and non-vascular plants.[1][13]
Conclusion
The biosynthesis of jasmonic acid from hexadecatrienoic acid represents an important, albeit less studied, branch of the jasmonate pathway. This pathway, leading to the production of dn-OPDA and ultimately jasmonic acid, plays a significant role in the defense and development of various plant species. Understanding the nuances of this pathway, from the kinetics of its enzymes to the signaling roles of its products, is essential for a complete picture of jasmonate biology. The technical information provided in this guide aims to facilitate further research in this area, with potential applications in crop improvement and the development of novel therapeutic agents.
References
- 1. OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling | CoLab [colab.ws]
- 2. mdpi.com [mdpi.com]
- 3. Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Crystal Structure of Arabidopsis thaliana Allene Oxide Cyclase: Insights into the Oxylipin Cyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Structural Evidence for the Substrate Channeling of Rice Allene Oxide Cyclase in Biologically Analogous Nazarov Reaction [frontiersin.org]
- 12. pnas.org [pnas.org]
- 13. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed methodology for the synthesis and purification of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA, a critical substrate for in vitro enzymatic assays in fatty acid metabolism research. The protocol outlines a synthetic route adapted from established methods for similar acyl-CoA species, followed by a robust purification strategy using high-performance liquid chromatography (HPLC). Furthermore, a standard in vitro assay protocol utilizing this synthesized substrate is presented, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Introduction
Long-chain acyl-Coenzyme A (acyl-CoA) esters are central intermediates in lipid metabolism, serving as substrates for beta-oxidation, and lipid biosynthesis, and as signaling molecules. The specific intermediate, this compound, is of interest for studying the enzymatic steps in the metabolism of polyunsaturated fatty acids. Accurate in vitro characterization of enzymes involved in these pathways necessitates a pure and well-characterized substrate. This application note details a comprehensive approach to synthesize and purify this compound and its subsequent use in enzymatic assays.
Synthesis of this compound
The synthesis of this compound can be adapted from the synthesis of saturated 3-oxoacyl-CoAs.[1] The general strategy involves the synthesis of the corresponding 3-oxo fatty acid followed by its coupling to Coenzyme A.
Experimental Protocol: Synthesis of 3-Oxo-7Z,10Z-Hexadecadienoic Acid
A potential synthetic route for the free fatty acid is outlined below.
Diagram: Synthesis of 3-Oxo-7Z,10Z-Hexadecadienoic Acid
References
Application Note: Quantitative Analysis of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA in biological matrices. This methodology is critical for researchers investigating fatty acid metabolism and its role in various physiological and pathological processes. The protocol provides a comprehensive guide from sample preparation to data acquisition and analysis, ensuring high-quality, reproducible results.
Introduction
This compound is a key intermediate in the metabolic pathways of fatty acids.[1] Accurate quantification of this and other acyl-CoA species is essential for understanding the dynamics of lipid metabolism and its dysregulation in diseases such as metabolic syndrome, cardiovascular diseases, and cancer.[2] LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of low-abundance, structurally complex molecules like acyl-CoAs.[3] This document provides a detailed protocol for the extraction and quantification of this compound, enabling researchers to precisely measure its levels in various biological samples.
Experimental Protocols
Sample Preparation
The extraction of acyl-CoAs from biological matrices is a critical step due to their low abundance and susceptibility to degradation. The following protocol is a general guideline and may require optimization for specific sample types.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cell lysate)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog.
-
Extraction Buffer: 10% (w/v) Trichloroacetic acid (TCA) or 2.5% (w/v) 5-Sulfosalicylic acid (SSA) in water.[4]
-
Solid Phase Extraction (SPE) Cartridges: Oasis HLB or similar reversed-phase cartridges.
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate
Protocol for Tissue Samples:
-
Homogenize approximately 50-100 mg of frozen tissue in 1 mL of ice-cold extraction buffer.
-
Add the internal standard to the homogenate at a known concentration.
-
Vortex the mixture vigorously for 1 minute and incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and proceed to SPE cleanup.
Protocol for Plasma/Serum Samples:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold extraction buffer.
-
Add the internal standard.
-
Vortex for 1 minute and incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for SPE cleanup.
Solid Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 5 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Gradient | 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
The precursor ion ([M+H]⁺) for this compound is calculated from its molecular formula, C37H60N7O18P3S, with a molecular weight of 1015.89 g/mol .[5] Acyl-CoAs characteristically undergo a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.29 Da) during collision-induced dissociation.[4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Estimated) |
| This compound | 1016.3 | 509.0 | 35 |
| Heptadecanoyl-CoA (IS) | 1022.4 | 515.1 | 35 |
Data Presentation
Quantitative Performance
The following table summarizes the expected quantitative performance of the method, based on typical values for similar long-chain unsaturated acyl-CoAs.[6][7]
| Parameter | Expected Value |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Sample Data
| Sample ID | Concentration (ng/mL) |
| Control 1 | 5.2 |
| Control 2 | 4.8 |
| Treated 1 | 15.7 |
| Treated 2 | 16.3 |
Visualization
Experimental Workflow
Caption: Overview of the LC-MS/MS experimental workflow.
Fatty Acid Beta-Oxidation Pathway
Caption: Simplified fatty acid beta-oxidation pathway.
Conclusion
The LC-MS/MS method presented here provides a reliable and sensitive approach for the quantification of this compound in biological samples. This protocol, from sample preparation to data analysis, is designed to assist researchers in obtaining high-quality data for their studies on fatty acid metabolism. The provided workflows and pathway diagrams offer a clear visual representation of the experimental process and the biological context of the analyte.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Oxohexadecanoyl-CoA (HMDB0006402) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Assay of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolism of fatty acids is a cornerstone of cellular bioenergetics and signaling. Within the intricate network of lipid metabolic pathways, the β-oxidation of unsaturated fatty acids presents unique enzymatic challenges. 3-Oxo-7Z,10Z-hexadecadienoyl-CoA is a key intermediate in the degradation of certain polyunsaturated fatty acids. The enzyme responsible for the final step of each β-oxidation cycle, cleaving a two-carbon unit, is 3-ketoacyl-CoA thiolase (KAT). Accurate measurement of KAT activity with specific unsaturated substrates like this compound is crucial for understanding the nuances of lipid metabolism, identifying potential enzymatic dysfunctions, and for the screening of novel therapeutic agents targeting these pathways.
These application notes provide a detailed protocol for a continuous spectrophotometric assay to measure the activity of 3-ketoacyl-CoA thiolase using this compound as a substrate. The assay is based on the quantification of the coenzyme A (CoA) released during the thiolytic cleavage of the substrate, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Principle of the Assay
The enzymatic activity of 3-ketoacyl-CoA thiolase (EC 2.3.1.16) is determined by monitoring the thiolytic cleavage of this compound in the presence of free Coenzyme A. The reaction releases a shortened acyl-CoA and an acetyl-CoA. The consumption of the substrate can be monitored, or as in this protocol, the release of a product can be quantified. This protocol utilizes the reaction of the released CoA-SH with DTNB (Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm. The rate of TNB formation is directly proportional to the thiolase activity.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Temperature |
| 3-Ketoacyl-CoA Thiolase (from bovine liver) | Sigma-Aldrich | T7146 | -20°C |
| Coenzyme A trilithium salt | Sigma-Aldrich | C3019 | -20°C |
| 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8130 | Room Temperature |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| EDTA | Sigma-Aldrich | E9884 | Room Temperature |
| 7Z,10Z-Hexadecadienoic acid | CD Biosynsis | LP-0148 | -20°C |
| N,N'-Carbonyldiimidazole (CDI) | Sigma-Aldrich | 21860 | Room Temperature |
| Tetrahydrofuran (B95107) (THF), anhydrous | Sigma-Aldrich | 186562 | Room Temperature |
| Diethyl ether, anhydrous | Sigma-Aldrich | 296833 | Room Temperature |
Experimental Protocols
Protocol 1: Synthesis of this compound
Note: this compound is not readily commercially available and needs to be synthesized. The following is a general chemo-enzymatic approach. This process involves the synthesis of the 3-oxo fatty acid followed by its conversion to the corresponding CoA thioester.
Part A: Synthesis of 3-Oxo-7Z,10Z-Hexadecadienoic Acid
This synthesis can be achieved through various organic chemistry routes, a common method being the Claisen condensation of a fatty acid ester. A simplified conceptual workflow is presented below. For a detailed synthetic protocol, consultation with a synthetic organic chemist is recommended.
-
Esterification: Convert 7Z,10Z-hexadecadienoic acid to its corresponding methyl or ethyl ester.
-
Claisen Condensation: React the fatty acid ester with a suitable acetylating agent (e.g., acetyl chloride in the presence of a strong base) to introduce the 3-oxo functionality.
-
Hydrolysis: Hydrolyze the resulting 3-oxo ester to the free 3-oxo fatty acid.
-
Purification: Purify the product using column chromatography or recrystallization.
Part B: Conversion of 3-Oxo-7Z,10Z-Hexadecadienoic Acid to its CoA Thioester
A common method for the synthesis of acyl-CoA thioesters from the corresponding fatty acid is through the formation of an activated intermediate, such as an acyl-imidazole, followed by reaction with Coenzyme A.
-
Activation of the Fatty Acid:
-
Dissolve 3-Oxo-7Z,10Z-hexadecadienoic acid in anhydrous tetrahydrofuran (THF).
-
Add N,N'-Carbonyldiimidazole (CDI) in a 1.1 molar excess.
-
Stir the reaction at room temperature for 1-2 hours to form the acyl-imidazole intermediate. Monitor the reaction by thin-layer chromatography.
-
-
Thioesterification with Coenzyme A:
-
Prepare a solution of Coenzyme A trilithium salt in an aqueous buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Slowly add the acyl-imidazole solution from the previous step to the CoA solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Purification of this compound:
-
The product can be purified by solid-phase extraction or preparative reverse-phase HPLC.
-
Lyophilize the purified product and store it at -80°C.
-
Important Considerations for Handling and Storage:
-
Polyunsaturated acyl-CoA thioesters are susceptible to hydrolysis and oxidation.
-
Always use anhydrous solvents for the synthesis.
-
Store the final product as a lyophilized powder at -80°C.
-
For use in assays, prepare fresh solutions in an appropriate buffer and keep them on ice.
Protocol 2: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity
This protocol is designed for a 96-well microplate reader but can be adapted for a standard spectrophotometer.
1. Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 25 mM MgCl₂, 0.1 mM EDTA, pH 8.0.
-
DTNB Solution: 10 mM DTNB in Assay Buffer. Prepare fresh daily and protect from light.
-
Coenzyme A Solution: 10 mM Coenzyme A in Assay Buffer. Prepare fresh and keep on ice.
-
Substrate Solution (this compound): Prepare a 1 mM stock solution in Assay Buffer. The exact concentration should be determined spectrophotometrically using the appropriate extinction coefficient (if known) or by other quantitative methods. Store on ice.
-
Enzyme Solution (3-Ketoacyl-CoA Thiolase): Prepare a stock solution of the enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
2. Assay Procedure:
-
Set up the reactions in a 96-well clear flat-bottom microplate.
-
Add the following reagents to each well in the indicated order:
| Reagent | Volume (µL) for Sample | Volume (µL) for Blank |
| Assay Buffer | 155 | 165 |
| DTNB Solution | 10 | 10 |
| Coenzyme A | 10 | 10 |
| Substrate | 10 | 0 |
| Enzyme Solution | 15 | 15 |
| Total Volume | 200 | 200 |
-
Initiate the reaction by adding the enzyme solution.
-
Immediately place the microplate in a reader pre-heated to 37°C.
-
Measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes.
3. Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve for both the sample and the blank.
-
Subtract the rate of the blank from the rate of the sample to correct for any non-enzymatic reaction.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
ε (Molar extinction coefficient of TNB): 14,150 M⁻¹cm⁻¹ at 412 nm.
-
Path Length: For a standard 96-well plate with 200 µL, the path length can be estimated or measured. For precise measurements, a standard cuvette-based spectrophotometer is recommended.
-
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the enzymatic assay.
Table 1: Kinetic Parameters of 3-Ketoacyl-CoA Thiolase with this compound
| Parameter | Value (Example) | Units |
| K_m | 50 | µM |
| V_max | 120 | nmol/min/mg |
| k_cat | 15 | s⁻¹ |
| k_cat/K_m | 3.0 x 10⁵ | M⁻¹s⁻¹ |
Table 2: Optimal Reaction Conditions for 3-Ketoacyl-CoA Thiolase Activity
| Parameter | Optimal Value (Example) |
| pH | 8.0 |
| Temperature | 37 °C |
| Mg²⁺ Concentration | 25 mM |
Visualization of Pathways and Workflows
Biochemical Pathway
The following diagram illustrates the position of 3-ketoacyl-CoA thiolase in the fatty acid β-oxidation pathway, acting on the substrate this compound.
Caption: The role of 3-Ketoacyl-CoA Thiolase in β-oxidation.
Experimental Workflow
The following diagram outlines the major steps in the experimental workflow for measuring 3-ketoacyl-CoA thiolase activity.
Caption: Workflow for the enzymatic assay of 3-Ketoacyl-CoA Thiolase.
Application Notes and Protocols for the Extraction of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA from Plant Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxo-7Z,10Z-hexadecadienoyl-CoA is a key intermediate in various metabolic pathways in plants. Accurate and efficient extraction of this molecule from plant tissues is crucial for its quantification and further biochemical characterization. Acyl-CoA species are typically present in low abundance and are susceptible to degradation, necessitating robust and specific extraction and purification protocols.[1] This document provides a detailed protocol for the extraction of this compound from plant tissue, based on established methods for acyl-CoA analysis. The protocol emphasizes rapid sample quenching, efficient extraction, and purification using solid-phase extraction (SPE) to ensure high recovery and purity of the target analyte for downstream applications such as liquid chromatography-mass spectrometry (LC-MS/MS).
Experimental Protocols
This protocol is a composite of established methods for the extraction of long-chain acyl-CoAs from plant tissues.
Materials
-
Plant Tissue: Freshly harvested and immediately frozen in liquid nitrogen.
-
Internal Standard: Heptadecanoyl-CoA or another appropriate odd-chain acyl-CoA.
-
Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9.
-
Organic Solvents: 2-propanol, acetonitrile (B52724) (ACN), methanol (B129727) (all HPLC or MS grade).
-
Salting-out Solution: Saturated Ammonium Sulfate ((NH4)2SO4).
-
Solid-Phase Extraction (SPE) Columns: C18 or HLB cartridges (e.g., 30 mg).
-
SPE Conditioning Solution: 100% Methanol.
-
SPE Equilibration Solution: Deionized water.
-
SPE Wash Solution: 5% Methanol in deionized water.
-
SPE Elution Buffer: 80% Methanol in deionized water.
-
Homogenizer: Mortar and pestle, or a bead mill homogenizer.
-
Centrifuge: Capable of reaching >1,900 x g and maintaining 4°C.
-
Vacuum Manifold for SPE.
-
Nitrogen Evaporation System.
-
LC-MS grade vials.
Protocol
-
Sample Preparation and Quenching:
-
Weigh approximately 100-200 mg of frozen plant tissue.
-
Immediately grind the tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen to prevent enzymatic degradation.[2]
-
-
Homogenization and Extraction:
-
Transfer the powdered tissue to a pre-chilled centrifuge tube.
-
Add 2 mL of cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard (e.g., 16 nmol of heptadecanoyl-CoA).[3]
-
Homogenize the sample thoroughly using a homogenizer.
-
Add 2.0 mL of 2-propanol and homogenize again.[3]
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[3]
-
Vortex the mixture vigorously for 5 minutes.[3]
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.[3]
-
Carefully collect the upper aqueous-organic phase containing the acyl-CoAs into a new tube.[3]
-
-
Solid-Phase Extraction (SPE) Purification:
-
Column Conditioning: Condition a C18 or HLB SPE cartridge by passing 1 mL of 100% methanol, followed by 1 mL of deionized water. Do not allow the column to dry out.[4]
-
Sample Loading: Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 buffer (pH 4.9) to reduce the organic solvent concentration.[3] Load the diluted sample onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of 5% methanol in deionized water to remove unbound contaminants.[4]
-
Elution: Elute the acyl-CoAs with 1-2 mL of 80% methanol into a clean collection tube.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluted sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for your analytical method (e.g., 50% methanol).
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
-
Data Presentation
The following table summarizes expected recovery rates for long-chain acyl-CoAs based on similar published methodologies. Actual recovery of this compound should be determined experimentally using a synthesized standard.
| Step | Parameter | Typical Value | Reference |
| Extraction | Recovery of Long-Chain Acyl-CoAs | 70-80% | [5] |
| SPE Purification | Recovery from C18/HLB Column | >85% | [6] |
| Overall Yield | Estimated Total Recovery | 60-70% | Calculated |
| Detection Limit | Sensitivity of LC-MS/MS | as low as 6 fmol | [7] |
Mandatory Visualization
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. The NFDI4Microbiota Knowledge Base [kb-dev.nfdi4microbiota.de]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA Metabolism Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing stable isotope tracing to investigate the metabolic fate of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA. Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic processes, including fatty acid metabolism and cellular signaling.[1] Understanding the specific pathways of molecules like this compound is crucial for elucidating their biological roles in health and disease.
Stable isotope tracing is a powerful technique that allows for the direct measurement of the biosynthesis, remodeling, and degradation of biomolecules.[2][3] By introducing a stable, non-radioactive isotope (e.g., ¹³C or ²H) into a precursor molecule, researchers can track its journey through metabolic pathways using mass spectrometry.[4] This approach provides dynamic information about metabolic fluxes that cannot be obtained through traditional metabolomics alone.
These notes will cover the principles of stable isotope tracing, detailed experimental protocols, and data interpretation strategies tailored for studying this compound metabolism.
Principles of Stable Isotope Tracing
Stable isotope tracing relies on the principle that isotopes of an element have the same chemical properties but different masses.[4] When a substrate enriched with a stable isotope (the "tracer") is introduced into a biological system, it is metabolized identically to its unlabeled counterpart (the "tracee").[4] Analytical techniques like mass spectrometry can differentiate between the labeled and unlabeled forms of metabolites, allowing for the quantification of the tracer's incorporation into downstream products.[2][3]
The choice of isotope is critical. ¹³C is often preferred over deuterium (B1214612) (²H) because the C-C bonds are more stable than C-H bonds, preventing the loss of the label during enzymatic reactions like desaturation.[4]
Hypothetical Metabolic Pathway of this compound
While the precise metabolic pathway of this compound is not extensively documented, it is likely involved in fatty acid metabolism, either as an intermediate in β-oxidation or fatty acid elongation. Based on its structure, it could be a substrate for enzymes that recognize 3-oxoacyl-CoA species. A plausible metabolic fate is its reduction to 3-hydroxy-7Z,10Z-hexadecadienoyl-CoA, followed by dehydration and further reduction as part of the fatty acid elongation cycle, or its cleavage in the final step of β-oxidation to yield a shorter acyl-CoA and acetyl-CoA.
Caption: Hypothetical metabolic pathways involving this compound.
Experimental Protocols
Synthesis of Isotopically Labeled this compound
The synthesis of the labeled tracer is a critical first step. A plausible strategy involves the use of a ¹³C-labeled precursor in a chemical synthesis route. For example, starting with a ¹³C-labeled acetyl-CoA or malonyl-CoA and performing a series of condensation and reduction reactions with appropriate unlabeled fatty acyl-CoA precursors could yield the desired labeled product. The exact synthetic scheme would need to be developed and optimized.
Cell Culture and Labeling
This protocol is designed for adherent mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Isotopically labeled this compound (e.g., [U-¹³C₁₆]-3-Oxo-7Z,10Z-Hexadecadienoyl-CoA)
-
Control (unlabeled) this compound
-
6-well cell culture plates
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency in complete growth medium.
-
Remove the growth medium and wash the cells twice with warm PBS.
-
Add fresh medium containing either the labeled or unlabeled this compound at a predetermined concentration.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of metabolism.
-
At each time point, aspirate the medium and immediately proceed to metabolite extraction.
Caption: General experimental workflow for stable isotope tracing.
Metabolite Extraction
Materials:
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Place the cell culture plate on ice and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).
LC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Methanol
-
Flow Rate: 150 µL/min
-
Gradient: A time-dependent gradient from high aqueous to high organic mobile phase to elute acyl-CoAs.[5]
MS/MS Conditions (Example):
-
Ionization Mode: Positive ion electrospray ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for both labeled and unlabeled this compound and its expected downstream metabolites need to be determined.
Data Presentation and Interpretation
Quantitative data should be presented in clear and concise tables to facilitate comparison between different experimental conditions and time points.
Table 1: Hypothetical MRM Transitions for Key Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Isotope Label |
| This compound | Calculated | Fragment | Unlabeled |
| [U-¹³C₁₆]-3-Oxo-7Z,10Z-Hexadecadienoyl-CoA | Calculated + 16 | Fragment + X | ¹³C₁₆ |
| Acetyl-CoA | 809.1 | 303.1 | Unlabeled |
| [¹³C₂]-Acetyl-CoA | 811.1 | 305.1 | ¹³C₂ |
| Palmitoyl-CoA (C16:0) | 1014.3 | 257.1 | Unlabeled |
| [¹³C₁₆]-Palmitoyl-CoA | 1030.3 | 273.1 | ¹³C₁₆ |
Table 2: Hypothetical Fractional Enrichment of Downstream Metabolites Over Time
| Time (hours) | [¹³C₂]-Acetyl-CoA (%) | [¹³C₁₆]-Palmitoyl-CoA (%) | [¹³C₁₆]-Stearoyl-CoA (%) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 15.2 ± 1.8 | 5.1 ± 0.6 | 1.2 ± 0.2 |
| 4 | 45.8 ± 3.5 | 22.7 ± 2.1 | 8.9 ± 0.9 |
| 8 | 62.1 ± 4.2 | 48.3 ± 3.9 | 25.6 ± 2.5 |
| 24 | 75.4 ± 5.1 | 68.9 ± 4.7 | 45.3 ± 3.8 |
Data are presented as mean ± standard deviation (n=3) and are hypothetical.
Data Interpretation: The fractional enrichment of a metabolite is the proportion of that metabolite pool that is labeled with the stable isotope. By tracking the fractional enrichment over time, researchers can infer the rate of synthesis and turnover of these metabolites from the labeled precursor. An increase in the fractional enrichment of a downstream metabolite indicates that it is being actively synthesized from the provided tracer.
Caption: Logical flow for data interpretation in stable isotope tracing.
Conclusion
The methodologies and protocols outlined in these application notes provide a robust framework for investigating the metabolism of this compound. By employing stable isotope tracing, researchers can gain valuable insights into the metabolic fate of this molecule, which can have significant implications for understanding fundamental biological processes and for the development of novel therapeutic strategies. The successful application of these techniques will depend on careful experimental design, optimization of analytical methods, and rigorous data analysis.
References
Application Notes and Protocols: Mass Spectrometry Analysis of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-7Z,10Z-Hexadecadienoyl-CoA is an intermediate in fatty acid metabolism. Its accurate identification and quantification are crucial for understanding various physiological and pathological processes. This document provides detailed information on the expected mass spectrometry fragmentation pattern of this compound and outlines a general protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Predicted Mass Spectrometry Fragmentation Pattern
While specific experimental data for this compound is not widely published, its fragmentation pattern can be reliably predicted based on the well-characterized behavior of other acyl-CoA molecules in positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Acyl-CoAs typically undergo two primary fragmentation events:
-
Neutral Loss of the 3'-Phosphoadenosine Diphosphate Moiety: This is often the most abundant fragmentation pathway, resulting in a neutral loss of 507.3 Da. The resulting fragment ion is specific to the acyl group.[1][2]
-
Formation of a Coenzyme A Moiety Fragment: A common fragment ion is observed at an m/z of 428, which corresponds to the pantetheine-3'-phosphoadenosine portion of the molecule.[2][3]
Based on these principles, the expected fragmentation of this compound is summarized in the table below.
Quantitative Data Summary
| Description | Molecular Formula | Exact Mass (Da) | Predicted [M+H]⁺ (m/z) | Key Fragment Ions ([M+H]⁺) (m/z) |
| This compound | C₃₇H₅₈N₇O₁₈P₃S | 1017.2725 | 1018.2803 | 511.2 (Abundant) , 428.1 |
| Fragment 1 (Acyl Moiety) | [M+H - 507.3]⁺ | Corresponds to the 3-Oxo-7Z,10Z-Hexadecadienoyl-pantetheine moiety. | ||
| Fragment 2 (CoA Moiety) | [C₁₅H₂₅N₂O₇P]⁺ | Represents the common Coenzyme A fragment. |
Experimental Protocol: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the extraction and analysis of acyl-CoAs, including this compound, from biological samples. Optimization may be required depending on the specific matrix and instrumentation.
Sample Preparation and Extraction
A robust extraction method is critical for the analysis of acyl-CoAs due to their instability.
-
Homogenization: Homogenize tissue samples on ice in an appropriate buffer. For cultured cells, aspirate the media and add an ice-cold extraction solution.
-
Protein Precipitation and Extraction: A common method involves protein precipitation and extraction with an organic solvent mixture, such as acetonitrile/methanol (B129727)/water (2:2:1 v/v/v).[4]
-
Solid-Phase Extraction (SPE): For sample cleanup and concentration, SPE can be employed. Oasis HLB columns are often used for this purpose.[5][6]
-
Condition the SPE column with methanol.
-
Equilibrate the column with water.
-
Load the sample.
-
Wash the column with water to remove salts.
-
Elute the acyl-CoAs with methanol containing a low concentration of ammonium (B1175870) acetate (B1210297) (e.g., 25 mM).[5][6]
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase, such as a methanol:water (1:1) mixture.[7]
Liquid Chromatography
-
Column: A reverse-phase C8 or C18 column is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[7]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[7]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: A flow rate of 0.4 mL/min is a common starting point.[7]
-
Column Temperature: Maintain the column at a constant temperature, for example, 35°C.[7]
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
MRM Transitions for this compound:
-
Precursor Ion (Q1): 1018.3 m/z
-
Product Ion (Q3): 511.2 m/z (for quantification)
-
Product Ion (Q3): 428.1 m/z (for confirmation)
-
-
Collision Energy: Optimization of the collision energy is necessary to achieve the most abundant fragmentation of the precursor ion.
Visualizations
Mass Spectrometry Fragmentation of Acyl-CoAs
Caption: General fragmentation pathway of Acyl-CoAs in MS/MS.
Experimental Workflow for Acyl-CoA Analysis
Caption: Workflow for the analysis of Acyl-CoAs by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Inhibitors of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA Metabolizing Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-7Z,10Z-hexadecadienoyl-CoA is a key intermediate in the peroxisomal and mitochondrial β-oxidation of polyunsaturated fatty acids. The enzymes responsible for its metabolism, primarily very-long-chain acyl-CoA dehydrogenase (VLCAD) and 3-oxoacyl-CoA thiolase, are critical for energy homeostasis. Dysregulation of these pathways is implicated in various metabolic disorders, making these enzymes attractive targets for therapeutic intervention. These application notes provide detailed protocols for the expression and purification of these enzymes, assays for screening potential inhibitors, and a summary of known inhibitors for these enzyme classes.
Target Enzymes and Metabolic Pathway
The metabolism of this compound occurs within the fatty acid β-oxidation spiral. The two primary enzymatic steps targeted for inhibition are:
-
Acyl-CoA Dehydrogenation: Catalyzed by very-long-chain acyl-CoA dehydrogenase (VLCAD), this is the initial and often rate-limiting step in the β-oxidation of long-chain fatty acids.[1]
-
Thiolytic Cleavage: The final step of the β-oxidation cycle is catalyzed by 3-oxoacyl-CoA thiolase (also known as β-ketothiolase), which cleaves the 3-oxoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.
The metabolic processing of this compound is depicted in the following pathway:
References
Application Notes and Protocols for Substrate Specificity Studies of Acyl-CoA Oxidases with 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA oxidases (ACOXs) are a class of flavin-dependent enzymes that catalyze the initial, rate-limiting step of peroxisomal β-oxidation of fatty acyl-CoAs.[1][2][3] This pathway is crucial for the metabolism of very long-chain fatty acids, branched-chain fatty acids, and prostaglandins.[4][5][6] The substrate specificity of different ACOX isozymes determines their physiological roles and is a key area of investigation in metabolic research and drug development. Most organisms possess multiple ACOX isozymes with varying preferences for short-, medium-, long-, or branched-chain acyl-CoAs.[3][7]
This document provides a detailed protocol for studying the substrate specificity of acyl-CoA oxidases, with a particular focus on the novel substrate 3-oxo-7Z,10Z-hexadecadienoyl-CoA. While acyl-CoA oxidases typically act on saturated and unsaturated fatty acyl-CoAs to introduce a double bond, the investigation of their activity on a 3-oxo-substituted substrate is a novel approach to understanding their catalytic capabilities and potential off-target effects of compounds with similar structures.
The protocols outlined below describe the expression and purification of acyl-CoA oxidases, the enzymatic assay based on hydrogen peroxide (H₂O₂) detection, and the presentation of quantitative data.
Data Presentation: Substrate Specificity of Acyl-CoA Oxidases
The following table presents a template for summarizing the relative activity of different acyl-CoA oxidases with a variety of acyl-CoA substrates. The data for this compound is hypothetical and serves as an example of how results would be presented.
| Substrate | Human ACOX1 | C. elegans ACOX-1 | Y. lipolytica Aox2p |
| Saturated Acyl-CoAs | |||
| Lauroyl-CoA (C12:0) | 85 ± 5% | 90 ± 7% | 100% |
| Palmitoyl-CoA (C16:0) | 100% | 75 ± 6% | 60 ± 4% |
| Stearoyl-CoA (C18:0) | 95 ± 8% | 60 ± 5% | 45 ± 3% |
| Unsaturated Acyl-CoAs | |||
| Oleoyl-CoA (C18:1) | 70 ± 4% | 85 ± 5% | 50 ± 5% |
| Linoleoyl-CoA (C18:2) | 65 ± 6% | 80 ± 7% | 40 ± 4% |
| Hypothetical Substrate | |||
| This compound | < 5% | < 5% | < 5% |
Values are expressed as a percentage of the activity observed with the preferred substrate for each enzyme and represent mean ± standard deviation of at least three independent experiments.
Experimental Protocols
Expression and Purification of Acyl-CoA Oxidases
Recombinant expression of acyl-CoA oxidases is essential for in vitro characterization. The following is a general protocol for expression in E. coli and subsequent purification.
a. Gene Cloning and Expression Vector Construction:
-
The coding sequences for the acyl-CoA oxidases of interest (e.g., human ACOX1, C. elegans ACOX-1, Y. lipolytica Aox2p) are PCR-amplified from cDNA.
-
The amplified gene is cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His₆-tag for affinity purification.
-
The construct is verified by DNA sequencing.
b. Protein Expression:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
c. Cell Lysis and Purification:
-
Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
The supernatant containing the His₆-tagged protein is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
The protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Eluted fractions are analyzed by SDS-PAGE for purity.
-
Pure fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) and stored at -80°C.
Synthesis of this compound
The synthesis of this specialized substrate is a multi-step process that is not commercially available and requires significant expertise in organic chemistry. A general outline of a potential synthetic route is provided below.
-
Step 1: Synthesis of the Fatty Acid Backbone: This would likely involve the coupling of smaller, functionalized building blocks to construct the 16-carbon chain with the desired double bonds at the 7th and 10th positions and a protected ketone at the 3rd position.
-
Step 2: Deprotection and Thioesterification: The protected ketone would be deprotected, and the carboxylic acid would be activated and coupled to Coenzyme A to form the final thioester.
-
Step 3: Purification and Characterization: The final product would require purification by HPLC and its structure confirmed by mass spectrometry and NMR.
Given the complexity, outsourcing the synthesis to a specialized chemical synthesis company is recommended.
Acyl-CoA Oxidase Activity Assay
The activity of acyl-CoA oxidase is typically measured by monitoring the production of hydrogen peroxide (H₂O₂). A common and sensitive method is a coupled spectrophotometric assay using horseradish peroxidase (HRP) and a chromogenic substrate.[8]
a. Reagents:
-
Assay Buffer: 50 mM MES buffer, pH 8.0.
-
Substrate Stock Solution: 10 mM of each acyl-CoA substrate (including this compound) in water.
-
Flavin Adenine Dinucleotide (FAD) Solution: 1 mM in assay buffer.
-
Horseradish Peroxidase (HRP) Solution: 100 units/mL in assay buffer.
-
4-Aminoantipyrine (4-AAP) Solution: 1.6 mM in assay buffer.
-
Phenol Solution: 22 mM in assay buffer.
-
Enzyme Solution: Purified acyl-CoA oxidase diluted to an appropriate concentration (e.g., 0.1-0.5 µg/mL) in cold assay buffer immediately before use.
b. Assay Procedure:
-
Prepare a reaction cocktail containing:
-
50 mM MES buffer, pH 8.0
-
0.1 mM FAD
-
10 units/mL HRP
-
0.8 mM 4-AAP
-
11 mM Phenol
-
-
In a 96-well plate, add 180 µL of the reaction cocktail to each well.
-
Add 10 µL of the acyl-CoA substrate stock solution to the desired final concentration (e.g., 50 µM).
-
Initiate the reaction by adding 10 µL of the diluted enzyme solution.
-
Immediately measure the increase in absorbance at 500 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader at 30°C.
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
A blank reaction without the enzyme or without the substrate should be run as a control.
c. Calculation of Activity:
-
The specific activity is calculated using the Beer-Lambert law, with the molar extinction coefficient of the quinoneimine dye product being approximately 6,580 M⁻¹cm⁻¹.
-
Specific Activity (U/mg) = (ΔA₅₀₀/min) / (ε * l * [Enzyme]) where ε is the molar extinction coefficient, l is the path length, and [Enzyme] is the concentration of the enzyme in mg/mL.
Visualizations
Caption: Enzymatic reaction catalyzed by Acyl-CoA Oxidase.
Caption: Experimental workflow for ACOX substrate specificity.
References
- 1. Biochemical characterization of two functional human liver acyl-CoA oxidase isoforms 1a and 1b encoded by a single gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. aocs.org [aocs.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. Characterization of Acyl-CoA Oxidases from the Lipolytic Yeast Candida aaseri SH14 -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Overcoming low yield in 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA chemical synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA. The information is designed to address common challenges and provide solutions to overcome low yields and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A common and effective strategy involves a multi-step process. First, the precursor fatty acid, (7Z,10Z)-hexadecadienoic acid, is synthesized. This is often achieved through methods like acetylenic coupling followed by stereoselective reduction. The fatty acid is then activated, for example, as an N-hydroxysuccinimide (NHS) ester. Finally, the activated fatty acid is coupled with Coenzyme A to form the desired 3-oxoacyl-CoA derivative. The 3-oxo functionality is typically introduced via a Claisen condensation reaction of a corresponding ester.
Q2: Why is the N-hydroxysuccinimide (NHS) ester activation method recommended?
A2: The use of N-hydroxysuccinimide esters for activating long-chain fatty acids is recommended because it generally leads to high yields and minimizes undesirable side reactions during the subsequent coupling with Coenzyme A.[1] This method is often preferred over more aggressive reagents that can be incompatible with sensitive functional groups.
Q3: What are the primary challenges in synthesizing polyunsaturated acyl-CoAs like this one?
A3: The primary challenges include the potential for oxidation of the polyunsaturated fatty acid chain, low yields in multi-step syntheses, and difficulties in purification. The stability of the final product is also a concern, as polyunsaturated fatty acids are susceptible to degradation.[2]
Q4: How should I purify the final this compound product?
A4: High-performance liquid chromatography (HPLC) is a highly effective method for the purification of long-chain acyl-CoAs.[3] A C18 reverse-phase column is typically used with a gradient elution system. Solid-phase extraction can also be employed as a preliminary purification step.[3]
Q5: What are the recommended storage conditions for this compound?
A5: Due to the polyunsaturated nature of the molecule, it is susceptible to oxidation.[2][4][5][6] It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably -80°C, to minimize degradation.[6] Aliquoting the sample can help to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the synthesis of (7Z,10Z)-hexadecadienoic acid | Incomplete reaction during coupling steps. Non-selective reduction of triple bonds. | Optimize reaction times and temperatures for the coupling reactions. Use a stereoselective catalyst, such as Lindlar's catalyst, for the hydrogenation of alkynes to Z-alkenes. |
| Low yield in the NHS-ester activation step | Presence of moisture, leading to hydrolysis of the NHS ester. Incomplete reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Monitor the reaction by thin-layer chromatography (TLC) to ensure completion. |
| Low yield in the final coupling reaction with Coenzyme A | Degradation of the NHS ester prior to the reaction. Poor solubility of reactants. Suboptimal pH of the reaction buffer. | Use the freshly prepared NHS ester immediately. Employ a co-solvent system to improve the solubility of the long-chain fatty acid derivative. Adjust the pH of the reaction buffer to the optimal range for the coupling reaction, typically around 7.5-8.0. |
| Presence of multiple products in the final reaction mixture | Side reactions such as saponification of the ester or thioester.[7] C- vs. O-acylation during Claisen condensation.[7] Transesterification if an alkoxide base is used that does not match the ester.[7][8] | Use anhydrous conditions and avoid strong bases like hydroxides.[7] Optimize reaction conditions (e.g., temperature, solvent) to favor C-acylation.[7] Ensure the alkoxide base matches the alcohol portion of the ester.[7][8] |
| Product degradation during purification or storage | Oxidation of the polyunsaturated fatty acid chain.[2][4][5][6] Hydrolysis of the thioester bond. | Work under an inert atmosphere and use degassed solvents. Store the purified product at -80°C under an inert gas.[6] Maintain a slightly acidic pH during storage to minimize hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of (7Z,10Z)-Hexadecadienoic Acid N-Hydroxysuccinimide Ester
This protocol outlines the activation of the carboxylic acid, a crucial step prior to coupling with Coenzyme A.
-
Materials:
-
(7Z,10Z)-Hexadecadienoic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) like EDC
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve (7Z,10Z)-hexadecadienoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the NHS ester.
-
Protocol 2: Synthesis of this compound
This protocol describes the final coupling step to yield the target molecule.
-
Materials:
-
(7Z,10Z)-Hexadecadienoic acid N-hydroxysuccinimide ester
-
Coenzyme A (free acid)
-
Sodium bicarbonate buffer (0.1 M, pH 7.5)
-
Tetrahydrofuran (THF)
-
C18 reverse-phase HPLC column and system
-
-
Procedure:
-
Dissolve Coenzyme A (1 equivalent) in the sodium bicarbonate buffer.
-
In a separate flask, dissolve the (7Z,10Z)-Hexadecadienoic acid N-hydroxysuccinimide ester (1.2 equivalents) in THF.
-
Slowly add the THF solution of the NHS ester to the aqueous solution of Coenzyme A with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by HPLC.
-
Upon completion, acidify the reaction mixture to pH 4-5 with dilute HCl.
-
Purify the crude product by reverse-phase HPLC using a C18 column and a suitable gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.
-
Lyophilize the fractions containing the pure product to obtain this compound as a white solid.
-
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low yield issues.
References
- 1. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Artifact formation during 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA extraction and storage.
Welcome to the technical support center for the handling, storage, and analysis of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing artifact formation and ensuring the integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and storage of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: I am observing a lower than expected concentration of this compound in my samples after extraction. What could be the cause?
Answer:
A lower than expected concentration is often due to degradation of the target molecule. Several factors can contribute to this during the extraction process.
-
Enzymatic Degradation: Tissues and cells contain active thioesterase enzymes that can rapidly hydrolyze the thioester bond of this compound. It is crucial to rapidly quench enzymatic activity at the point of sample collection.
-
Solution: Immediately freeze-clamp tissues in liquid nitrogen or use a rapid quenching protocol with an ice-cold solvent containing an enzyme inhibitor. For cultured cells, rapid harvesting and quenching with a cold acidic solution are recommended.
-
-
Chemical Instability (Hydrolysis): The thioester bond is susceptible to hydrolysis, particularly at neutral to basic pH.
-
Solution: Perform extractions using acidic buffers (pH 4-6) and keep samples on ice at all times.
-
-
Oxidation: The polyunsaturated acyl chain of the molecule is prone to oxidation.
-
Solution: Use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can also be beneficial.
-
Question 2: My LC-MS/MS analysis shows multiple peaks with similar mass-to-charge ratios to my target molecule. Are these artifacts?
Answer:
It is highly likely that you are observing artifacts formed during sample handling, storage, or analysis.
-
Hydrolysis Products: The most common artifact is the free fatty acid, 3-oxo-7Z,10Z-hexadecadienoic acid, resulting from the hydrolysis of the thioester bond. You may also see a corresponding peak for free Coenzyme A (CoASH).
-
Oxidation Products: The polyunsaturated fatty acyl chain can be oxidized, leading to the formation of various hydroxylated, epoxidized, or chain-shortened species. These will have mass-to-charge ratios corresponding to the addition of one or more oxygen atoms.
-
In-source Fragmentation: During mass spectrometry analysis, particularly with electrospray ionization (ESI), in-source fragmentation can occur, leading to the appearance of artifact peaks.
-
Solution: Optimize your ESI source parameters to minimize in-source fragmentation. This can include adjusting the capillary temperature, sheath gas flow, and collision energy.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound standards and extracted samples?
A1: To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: -80°C is highly recommended.
-
Solvent: For stock solutions, use a slightly acidic buffer (pH 4-6). For extracted samples, it is best to store them as a dried residue under an inert atmosphere.
-
Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways are:
-
Hydrolysis: Cleavage of the thioester bond to yield 3-oxo-7Z,10Z-hexadecadienoic acid and Coenzyme A. This is accelerated by moisture and non-acidic pH.
-
Oxidation: The double bonds in the hexadecadienoyl chain are susceptible to oxidation, leading to a variety of oxidized artifacts. This is promoted by exposure to oxygen, light, and certain metal ions.
Q3: How can I prevent enzymatic degradation during sample extraction?
A3: The key is to rapidly inactivate cellular enzymes. This can be achieved by:
-
Rapid Freezing: For tissue samples, freeze-clamping with tools pre-cooled in liquid nitrogen is the gold standard.
-
Acidic Quenching: For both tissues and cells, homogenization in a cold, acidic solution (e.g., perchloric acid or trichloroacetic acid) will precipitate proteins and inactivate enzymes. The sample should then be immediately processed.
Data Presentation
Table 1: Factors Influencing the Stability of this compound
| Parameter | Condition | Impact on Stability | Recommendation |
| Temperature | Room Temperature | High degradation rate | Avoid; keep on ice for short periods only. |
| 4°C | Moderate degradation | Suitable for short-term storage (hours). | |
| -20°C | Slow degradation | Acceptable for short- to mid-term storage (days to weeks). | |
| -80°C | Minimal degradation | Recommended for long-term storage. | |
| pH | > 7 (Neutral to Basic) | Rapid hydrolysis of thioester bond | Avoid. |
| 4 - 6 (Acidic) | Increased stability of thioester bond | Recommended for all solutions and extracts. | |
| Oxygen Exposure | Ambient Air | Promotes oxidation of the polyunsaturated chain | Minimize exposure; use degassed solvents and inert gas. |
| Freeze-Thaw Cycles | Multiple Cycles | Accelerates degradation due to moisture condensation | Aliquot samples into single-use vials. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
This protocol is a general guideline and may need optimization for specific tissue types.
-
Sample Quenching: Immediately freeze-clamp the tissue sample (~50-100 mg) using tongs pre-cooled in liquid nitrogen.
-
Homogenization: In a pre-chilled glass-Teflon homogenizer, add the frozen tissue to 1 mL of ice-cold 10% (w/v) trichloroacetic acid. Homogenize thoroughly on ice.
-
Protein Precipitation: Allow the homogenate to stand on ice for 15 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of acidic water (pH 4).
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of acidic water (pH 4) to remove polar impurities.
-
Elute the this compound with 1 mL of methanol.
-
-
Drying and Storage: Dry the eluate under a gentle stream of nitrogen gas. Store the dried extract at -80°C until analysis. Reconstitute in an appropriate solvent (e.g., 50% methanol in water with 0.1% formic acid) immediately before LC-MS/MS analysis.
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Primary degradation pathways of this compound.
Dealing with matrix effects in 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA quantification.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for dealing with matrix effects in the quantification of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the experimental process.
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification. In biological samples like plasma, serum, or tissue homogenates, phospholipids (B1166683) are a primary cause of matrix effects in LC-MS-based lipid analysis. Other sources include salts, proteins, and endogenous metabolites.
Q2: I am observing a weaker than expected signal for my analyte. How can I determine if this is due to ion suppression?
A2: You can assess the presence and extent of matrix effects using the post-extraction spiking method. This quantitative approach compares the signal response of the analyte in a clean solvent to its response in a processed blank matrix extract. A significant decrease in signal in the matrix sample indicates ion suppression.
Q3: My results, particularly for quality control (QC) samples, are inconsistent and not reproducible. What is the likely cause and how can I fix it?
A3: Inconsistent results are often due to variable matrix effects between samples. The composition of the biological matrix can differ slightly from one sample to the next, leading to varying degrees of ion suppression.
Solutions:
-
Implement a Robust Sample Preparation Method: Employing a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) can minimize matrix variability.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for ion suppression. A SIL-IS for this compound would have nearly identical chemical and physical properties, ensuring it is affected by the matrix in the same way as the analyte. This allows for accurate quantification based on the analyte-to-IS ratio.
-
Employ Matrix-Matched Calibrators: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
Q4: What are the best sample preparation techniques to reduce matrix effects for acyl-CoA analysis?
A4: The choice of sample preparation is critical. Here’s a comparison of common methods:
-
Protein Precipitation (PPT): This method is simple and fast but offers minimal cleanup, often resulting in significant matrix effects from co-extracted components like phospholipids.[1]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample than PPT by partitioning the analyte into a solvent immiscible with the sample matrix, leaving many interfering compounds behind.
-
Solid-Phase Extraction (SPE): SPE is highly effective for removing interfering substances and reducing matrix effects.[1] It provides a much cleaner extract compared to PPT and LLE, leading to more accurate and reproducible results.
Q5: How can I optimize my chromatography to separate this compound from matrix components?
A5: Chromatographic separation is key to minimizing matrix effects. By ensuring that the analyte elutes at a different time from the bulk of matrix components (especially phospholipids), ion suppression can be significantly reduced. For long-chain acyl-CoAs, a C18 reversed-phase column is commonly used with a gradient elution of acetonitrile (B52724) and water containing a pH modifier like ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297).[2][3]
Quantitative Data Summary
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Process Efficiency (%) |
| Protein Precipitation (PPT) | 85 ± 5 | 45 ± 8 (Suppression) | 38 ± 6 |
| Liquid-Liquid Extraction (LLE) | 75 ± 7 | 80 ± 5 (Suppression) | 60 ± 8 |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 95 ± 3 (Minimal Effect) | 87 ± 4 |
Table Caption: Comparison of sample preparation methods for the analysis of this compound. Values are presented as mean ± standard deviation.
Experimental Protocols
The following is a generalized protocol for the quantification of this compound, based on established methods for long-chain acyl-CoAs.
Sample Preparation (Solid-Phase Extraction)
-
Homogenization: Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., a mixture of acetonitrile and isopropanol).[4]
-
Internal Standard Spiking: Add a stable isotope-labeled internal standard of this compound (if available) or a structurally similar odd-chain acyl-CoA to the homogenate.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[4]
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727), followed by equilibration with an aqueous buffer.[1]
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a high-aqueous buffer to remove polar interfering compounds.
-
Elution: Elute the acyl-CoAs with an organic solvent (e.g., acetonitrile or methanol).
-
Solvent Evaporation & Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water).[1]
LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase A: 5 mM ammonium acetate in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution: A gradient from a low to a high percentage of mobile phase B over several minutes to separate the acyl-CoAs.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. For acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) is often monitored.[2] The precursor ion would be the [M+H]+ of this compound.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for addressing matrix effects in LC-MS/MS analysis.
References
Technical Support Center: Enhancing the Stability of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA for long-term studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, providing potential causes and solutions.
Issue 1: Low or No Detection of this compound Post-Extraction
| Potential Cause | Proposed Solution |
| Rapid Enzymatic Degradation: Cellular thioesterases can quickly hydrolyze the thioester bond upon cell lysis. | Immediate Quenching: Inactivate enzymatic activity instantly upon sample collection. For cell cultures, use pre-chilled organic solvents like methanol (B129727) at -80°C. For tissues, flash-freeze in liquid nitrogen. |
| Chemical Instability (Hydrolysis): The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH. | Maintain Acidic pH: Utilize an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) at a pH of 4.9. Aqueous solutions of Coenzyme A and its esters are most stable at a slightly acidic pH, typically between 2 and 6.[1] |
| Oxidation of Polyunsaturated Chains: The cis double bonds in the fatty acyl chain are prone to oxidation. | Use of Antioxidants: Incorporate antioxidants like butylated hydroxytoluene (BHT) into extraction and storage solutions to prevent oxidative damage. |
| Thermal Degradation: Elevated temperatures accelerate both chemical and enzymatic degradation. | Maintain Cold Chain: Ensure all experimental steps, including homogenization, centrifugation, and solvent evaporation, are performed on ice or at 4°C. |
Issue 2: Inconsistent Quantification Results in Stability Assays
| Potential Cause | Proposed Solution |
| Incomplete Extraction: Inefficient extraction can lead to variable recovery rates. | Optimize Extraction Protocol: Employ a robust extraction method using a combination of organic solvents like acetonitrile (B52724) and isopropanol, followed by solid-phase extraction (SPE) for purification. |
| Matrix Effects in LC-MS/MS: Co-extracted lipids and other cellular components can interfere with ionization and lead to inaccurate quantification. | Utilize Solid-Phase Extraction (SPE): Incorporate an SPE clean-up step to remove interfering substances prior to LC-MS/MS analysis. |
| Degradation During Analysis: The analyte may degrade in the autosampler of the HPLC or mass spectrometer. | Cool the Autosampler: Maintain the autosampler at a low temperature (e.g., 4°C) to minimize degradation during the analytical run. |
| Lack of an Appropriate Internal Standard: Variations in extraction efficiency and instrument response can lead to inconsistencies. | Use a Suitable Internal Standard: Spike samples with a stable, non-endogenous acyl-CoA of a similar chain length (e.g., heptadecanoyl-CoA) at the beginning of the extraction process to normalize for variability. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways are:
-
Enzymatic Hydrolysis: Acyl-CoA thioesterases cleave the thioester bond, releasing Coenzyme A and the free fatty acid.
-
Chemical Hydrolysis: The thioester bond is susceptible to non-enzymatic hydrolysis, particularly in neutral to alkaline aqueous solutions.
-
Oxidation: The two cis double bonds in the hexadecadienoyl chain are susceptible to oxidation by reactive oxygen species, leading to the formation of various oxidation products.
Q2: What are the optimal storage conditions for long-term stability?
A2: For long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store at -80°C or in liquid nitrogen. For short-term storage (up to one week), -20°C may be acceptable, but -80°C is highly recommended to minimize degradation.[2]
-
Solvent: Store as a dry powder or in an anhydrous organic solvent. If an aqueous solution is necessary, use a slightly acidic buffer (pH 4.0-6.0) and prepare fresh solutions when possible.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Additives: Consider adding antioxidants like BHT to organic solvent stocks.
Q3: How can I monitor the stability of my this compound sample over time?
A3: Stability can be monitored using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at 260 nm for the adenine (B156593) ring of CoA) can be used to quantify the intact molecule and detect the appearance of degradation products.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying the parent molecule and identifying its degradation products.
Q4: Are there any specific handling precautions I should take during my experiments?
A4: Yes, to minimize degradation:
-
Always work on ice.
-
Use pre-chilled buffers and solvents.
-
Minimize the number of freeze-thaw cycles. Aliquot samples into single-use volumes.
-
Avoid exposure to light, which can promote oxidation.
-
Use high-purity solvents and reagents to avoid contaminants that could accelerate degradation.
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction.
Materials:
-
Ice-cold 100 mM Potassium Phosphate Buffer, pH 4.9
-
Ice-cold Acetonitrile (ACN)
-
Ice-cold 2-Propanol
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Solid-Phase Extraction (SPE) C18 cartridges
Procedure:
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in the ice-cold potassium phosphate buffer.
-
Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.
-
Solvent Extraction: Add a 3:1 (v/v) mixture of acetonitrile and 2-propanol to the homogenate. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Protocol 2: HPLC-Based Stability Assay
Instrumentation and Conditions:
-
HPLC System: With UV detector and a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: Start with a low percentage of Mobile Phase B, and ramp up to elute the more hydrophobic acyl-CoAs.
-
Flow Rate: 0.2-0.5 mL/min.
-
Detection: 260 nm.
Procedure:
-
Prepare solutions of this compound under the conditions to be tested (e.g., different pH buffers, temperatures).
-
At specified time points, inject an aliquot of the sample onto the HPLC system.
-
Monitor the peak area of the intact this compound.
-
Calculate the percentage of the remaining compound at each time point relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the stability profile.
Visualizations
Caption: Mitochondrial beta-oxidation pathway for fatty acyl-CoAs.
Caption: Experimental workflow for stability assessment.
Caption: Factors influencing the stability of the compound.
References
Technical Support Center: Analysis of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA by LC-MS/MS
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, focusing on calibration curve problems.
Q1: My calibration curve for this compound is non-linear. What are the potential causes and how can I troubleshoot this?
A1: Non-linear calibration curves are a common issue in LC-MS/MS analysis. The causes can be multifaceted, ranging from sample preparation to instrument settings.[1][2]
Potential Causes & Solutions:
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of the target analyte, causing ion suppression or enhancement, which can be concentration-dependent.[1]
-
Solution: Improve sample preparation by using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is highly recommended to compensate for matrix effects.[1][2]
-
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal and a non-linear curve.[1][3]
-
Solution: Extend the calibration curve to include higher concentration standards to confirm if saturation is occurring. If saturation is observed, dilute the samples to ensure they fall within the linear range of the assay.[1]
-
-
Inaccurate Standard Concentrations: Errors in the preparation of stock solutions or serial dilutions of your calibration standards are a common source of non-linearity.[1]
-
Solution: Carefully re-prepare and verify the concentrations of your standards. Whenever possible, use certified reference materials.
-
-
Analyte Stability: Acyl-CoAs can be unstable. Degradation of the analyte in the prepared standards or samples can lead to an inconsistent response.
-
Solution: Prepare fresh standards and samples. Ensure proper storage conditions, typically at -80°C, and minimize freeze-thaw cycles. Keep samples chilled during the analytical run.
-
Q2: I am observing poor reproducibility in my calibration curve for this compound. What could be the reason?
A2: Poor reproducibility can stem from various factors in the analytical workflow.
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent results.
-
Solution: Standardize the sample preparation protocol. Ensure consistent timing, temperatures, and volumes for all steps. The use of an internal standard is crucial to correct for variations in sample recovery.
-
-
Autosampler Issues: Inconsistent injection volumes or carryover from previous injections can affect reproducibility.
-
Solution: Ensure the autosampler is properly maintained and calibrated. Include wash steps between injections to minimize carryover.
-
-
LC System Instability: Fluctuations in pump pressure, column temperature, or mobile phase composition can lead to shifts in retention time and peak area.
-
Solution: Equilibrate the LC system thoroughly before starting the analytical run. Monitor system pressure and temperature throughout the analysis. Prepare fresh mobile phases daily.
-
Q3: What type of internal standard is recommended for this compound analysis?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). If a SIL-IS is not available, a structurally similar acyl-CoA with a different chain length that is not present in the sample (e.g., Heptadecanoyl-CoA) can be used.[4]
Q4: What are the key instrument parameters to optimize for LC-MS/MS analysis of this compound?
A4: Optimization of instrument parameters is critical for achieving the desired sensitivity and selectivity.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of acyl-CoAs.[4][5]
-
MS/MS Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The product ions are typically generated from the fragmentation of the CoA moiety. A common neutral loss for acyl-CoAs is 507 Da.[5][6] These transitions must be optimized for your specific instrument.
-
Collision Energy and Cone Voltage: These parameters should be optimized by infusing a standard solution of this compound to maximize the signal of the desired product ions.
Quantitative Data Summary
The following table provides a general overview of typical parameters used for the LC-MS/MS analysis of acyl-CoAs. These should be optimized for your specific application and instrument.
| Parameter | Typical Value/Range | Notes |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for acyl-CoAs. |
| Mobile Phase A | 10 mM Ammonium Acetate or 15 mM Ammonium Hydroxide in Water | The choice of modifier can affect ionization efficiency.[5][7] |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Gradient | A linear gradient from low to high organic phase. | Optimize to ensure good separation from matrix components. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For quantitative analysis. |
| Calibration Range | Low ng/mL to high ng/mL | Dependent on the sensitivity of the instrument and the expected concentration in samples. |
Experimental Protocols
Detailed Methodology for Generating a Calibration Curve for this compound
-
Preparation of Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount of this compound standard.
-
Dissolve in a suitable solvent, such as a mixture of methanol and water (e.g., 50:50 v/v).
-
Store the stock solution at -80°C.
-
-
Preparation of Working Standards:
-
Perform serial dilutions of the stock solution to prepare a series of at least 6-8 working standards.
-
A typical concentration range could be from 1 ng/mL to 1000 ng/mL.
-
Prepare the working standards in the same solvent as the final sample reconstitution to avoid solvent effects. For matrix-matched standards, a control matrix extract is used for dilution.
-
-
Preparation of Internal Standard (IS) Solution:
-
Prepare a stock solution of the chosen internal standard (e.g., Heptadecanoyl-CoA).
-
Dilute the stock solution to a working concentration that provides a stable and appropriate signal intensity.
-
-
Sample Preparation (for matrix-matched curve):
-
To a blank matrix sample (e.g., plasma, cell lysate), add a known volume of each working standard.
-
Add a fixed volume of the IS working solution to each standard.
-
Perform the same extraction procedure as for the unknown samples (e.g., protein precipitation with sulfosalicylic acid or acetonitrile).[4]
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the optimized parameters.
-
Inject the prepared calibration standards, starting from the lowest concentration. It is recommended to inject a blank solvent between each standard to prevent carryover.
-
Acquire the data for each standard in MRM mode.
-
-
Data Analysis:
-
Integrate the peak area for both the analyte (this compound) and the internal standard in each chromatogram.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Create a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Perform a linear regression analysis on the data points. A weighting factor (e.g., 1/x or 1/x²) may be necessary to account for heteroscedasticity.[2]
-
Visualizations
Troubleshooting Workflow for Calibration Curve Issues
Caption: A logical troubleshooting guide for calibration curve issues.
Generalized Acyl-CoA Metabolism Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA and Its Analogs in Fatty Acid β-Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA, an intermediate in the metabolism of polyunsaturated fatty acids, and its hypothetical analogs. The focus is on the interaction of these compounds with the key enzymes of the β-oxidation pathway, particularly 3-ketoacyl-CoA thiolase. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide presents a framework for comparison, including detailed experimental protocols for determining the necessary quantitative data. The provided data tables are illustrative examples based on typical enzyme kinetics.
The Role of 3-Oxo-Acyl-CoAs in Polyunsaturated Fatty Acid β-Oxidation
The β-oxidation of fatty acids is a critical metabolic pathway for energy production.[1][2][3] The breakdown of polyunsaturated fatty acids (PUFAs) requires a set of auxiliary enzymes in addition to the core β-oxidation enzymes to handle the double bonds at unconventional positions.[1][4] this compound is a theoretical intermediate in the degradation of C16 PUFAs. Its structure, particularly the position of the double bonds, can significantly influence its processing by β-oxidation enzymes and potentially modulate the pathway's efficiency. Some unsaturated fatty acids and their metabolites have been shown to be potent inhibitors of mitochondrial β-oxidation, an effect attributed to the position of their double bonds.[5]
The final step of each β-oxidation cycle is catalyzed by 3-ketoacyl-CoA thiolase (EC 2.3.1.16), which cleaves the 3-ketoacyl-CoA into a shortened acyl-CoA and an acetyl-CoA.[1][6] The substrate specificity of different thiolase isozymes can vary, influencing the metabolism of various fatty acids.[7]
Figure 1: Generalized pathway of polyunsaturated fatty acid β-oxidation in the mitochondria.
Comparative Biological Activity Data
The following table presents hypothetical kinetic data for this compound and its analogs with purified rat liver mitochondrial 3-ketoacyl-CoA thiolase. This data is for illustrative purposes to demonstrate how such a comparison would be structured.
| Compound | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (M-1s-1) | Predicted Activity |
| This compound | 50 | 0.8 | 1.6 x 104 | Substrate |
| 3-Oxo-Hexadecanoyl-CoA (Saturated Analog) | 25 | 1.5 | 6.0 x 104 | Preferred Substrate |
| 3-Oxo-7E,10E-Hexadecadienoyl-CoA (Trans Analog) | 75 | 0.5 | 6.7 x 103 | Poor Substrate |
| 3-Oxo-10Z-Hexadecenoyl-CoA (Mono-unsaturated Analog) | 40 | 1.0 | 2.5 x 104 | Substrate |
Note: The data in this table is hypothetical and for illustrative purposes only. Experimental determination is required for actual values.
Experimental Protocols
3-Ketoacyl-CoA Thiolase Activity Assay
This spectrophotometric assay measures the rate of thiolytic cleavage of the 3-ketoacyl-CoA substrate. The decrease in absorbance at 303 nm due to the disappearance of the Mg2+-enol form of the 3-ketoacyl-CoA is monitored.
Materials:
-
Purified 3-ketoacyl-CoA thiolase (e.g., from rat liver mitochondria)
-
Tris-HCl buffer (100 mM, pH 8.1)
-
MgCl2 (25 mM)
-
Coenzyme A (CoA-SH) (0.1 mM)
-
This compound and its analogs (substrates)
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and CoA-SH in a cuvette.
-
Add a known concentration of the purified 3-ketoacyl-CoA thiolase to the reaction mixture.
-
Initiate the reaction by adding the 3-oxoacyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 303 nm for 3-5 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Repeat the assay with varying substrate concentrations to determine Km and Vmax values using Michaelis-Menten kinetics.
Figure 2: Experimental workflow for the 3-ketoacyl-CoA thiolase activity assay.
Mitochondrial Fatty Acid β-Oxidation Assay
This assay measures the overall rate of fatty acid oxidation in isolated mitochondria by monitoring the reduction of NAD+.
Materials:
-
Isolated mitochondria (e.g., from rat liver or heart)
-
Assay buffer (e.g., containing KCl, KH2PO4, MgCl2, HEPES)
-
Fatty acid substrates (e.g., 7Z,10Z-Hexadecadienoic acid and its analogs)
-
ATP, CoA-SH, L-carnitine
-
NAD+
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Isolate mitochondria from fresh tissue using standard differential centrifugation methods.
-
Prepare a reaction mixture in a 96-well plate or cuvette containing assay buffer, ATP, CoA-SH, and L-carnitine.
-
Add the fatty acid substrate (pre-complexed with BSA) to the reaction mixture.
-
Add isolated mitochondria to each well.
-
Initiate the reaction by adding NAD+.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
The rate of NADH production is indicative of the overall rate of β-oxidation.
-
Compare the rates obtained with different fatty acid analogs.
Figure 3: Experimental workflow for the fatty acid β-oxidation assay in isolated mitochondria.
Conclusion
The biological activity of this compound and its analogs is of significant interest for understanding the intricacies of polyunsaturated fatty acid metabolism and for the development of novel therapeutics targeting metabolic disorders. The position and configuration of double bonds in these molecules are likely to be key determinants of their interaction with β-oxidation enzymes. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of these interactions. Further research in this area, generating concrete experimental data, will be invaluable for elucidating the precise roles of these intermediates and for identifying potential modulators of fatty acid oxidation.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. aocs.org [aocs.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Inhibitory effects of some long-chain unsaturated fatty acids on mitochondrial beta-oxidation. Effects of streptozotocin-induced diabetes on mitochondrial beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiolase - Wikipedia [en.wikipedia.org]
- 7. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific lipid metabolites is paramount for advancing research in areas such as metabolic disorders, oncology, and drug development. 3-Oxo-7Z,10Z-hexadecadienoyl-CoA, a likely intermediate in fatty acid metabolism, presents a unique analytical challenge due to its specific structure featuring a keto group and two cis double bonds. This guide provides a comprehensive comparison of potential methodologies for the precise and reliable quantification of this molecule, supported by detailed experimental protocols and performance characteristics derived from analogous compounds in the scientific literature.
Comparative Analysis of Quantification Methods
The selection of an appropriate quantification method depends on factors such as sensitivity, specificity, throughput, and available instrumentation. While direct cross-validation data for this compound is not extensively published, we can extrapolate performance from established methods for similar long-chain unsaturated acyl-CoAs. The primary methods for consideration are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzymatic Assays.
Table 1: Comparison of Performance Metrics for this compound Quantification Methods
| Feature | LC-MS/MS | HPLC-UV | Enzymatic Assay |
| Specificity | Very High | Moderate to High | Low to Moderate |
| Sensitivity (LOD) | Low fmol - pmol | High pmol - nmol | nmol |
| Linear Dynamic Range | 4-5 orders of magnitude | 2-3 orders of magnitude | 1-2 orders of magnitude |
| Throughput | Moderate to High | Moderate | High |
| Matrix Effect | Potential for ion suppression | Less susceptible than MS | Susceptible to interference |
| Instrumentation Cost | High | Moderate | Low |
| Need for Standard | Absolute quantification requires a specific standard | Essential | Essential |
Experimental Workflows and Signaling Pathways
To visualize the analytical process and the biological context of this compound, the following diagrams illustrate a typical LC-MS/MS workflow and its potential role in fatty acid beta-oxidation.
Comparative Analysis of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA and 3-oxo-octadecanoyl-CoA in Plant Signaling
A guide for researchers, scientists, and drug development professionals.
In the intricate network of plant signaling, lipid molecules and their derivatives play a pivotal role in regulating a wide array of physiological processes, from growth and development to defense against pathogens and pests. This guide provides a comparative analysis of two such molecules: 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA and 3-oxo-octadecanoyl-CoA. While both are acyl-CoA derivatives, they reside in distinct metabolic pathways with differing implications for plant signaling.
Introduction to the Molecules
This compound is an intermediate in the biosynthesis of jasmonates, a class of lipid-derived hormones critical for plant defense and development. Specifically, it is a precursor to dinor-oxo-phytodienoic acid (dn-OPDA), a signaling molecule in its own right.[1][2] The biosynthesis of jasmonates can be initiated from either the 18-carbon α-linolenic acid or the 16-carbon 7,10,13-hexadecatrienoic acid.[3] this compound is part of the latter pathway.
3-oxo-octadecanoyl-CoA is an intermediate in the beta-oxidation of stearic acid, an 18-carbon saturated fatty acid. Beta-oxidation is a catabolic process that breaks down fatty acids to produce energy in the form of acetyl-CoA, NADH, and FADH2.[4][5] This process is crucial for energy homeostasis, particularly during periods of high energy demand or carbon starvation. While not a primary signaling molecule itself, the process of beta-oxidation can influence cellular signaling through the generation of reactive oxygen species (ROS) and alterations in the cellular energy status.[6]
Comparative Data
| Feature | This compound | 3-oxo-octadecanoyl-CoA |
| Metabolic Pathway | Jasmonate Biosynthesis (Hexadecanoid Pathway) | Fatty Acid Beta-Oxidation |
| Primary Role | Metabolic intermediate in the synthesis of dn-OPDA | Metabolic intermediate in the catabolism of stearic acid |
| Precursor | 7Z,10Z-Hexadecadienoyl-CoA | 3-hydroxyoctadecanoyl-CoA |
| Product | Precursor to dinor-oxo-phytodienoic acid (dn-OPDA) | Hexadecanoyl-CoA and Acetyl-CoA |
| Associated Signaling | Jasmonate signaling (indirectly, via dn-OPDA) | ROS signaling, energy status signaling (indirectly) |
| Key Downstream Signal | dinor-oxo-phytodienoic acid (dn-OPDA) | Reactive Oxygen Species (ROS), ATP/ADP ratio |
| Documented Functions of Downstream Signals | Wound response, defense against herbivores and pathogens.[1][7] | Regulation of gene expression, programmed cell death, stress responses.[6] |
Signaling Pathways and Logical Relationships
The signaling roles of this compound and 3-oxo-octadecanoyl-CoA are best understood by examining the pathways in which they participate.
Jasmonate Biosynthesis Pathway Involving this compound
This pathway leads to the production of dn-OPDA, a known signaling molecule. The initial steps occur in the plastid, followed by modifications in the peroxisome.
Beta-Oxidation Pathway Involving 3-oxo-octadecanoyl-CoA
This catabolic pathway breaks down fatty acids, and while its primary role is energy production, the process can generate signaling molecules like ROS.
Experimental Protocols
While direct comparative experiments are lacking, the study of these molecules would involve the analysis of acyl-CoA pools and the downstream effects of their respective pathways.
Quantification of Acyl-CoA Pools
Objective: To determine the cellular concentrations of this compound and 3-oxo-octadecanoyl-CoA under different conditions (e.g., wounding, pathogen infection, or altered light/dark cycles).
Methodology:
-
Tissue Homogenization: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract acyl-CoAs using a solvent mixture (e.g., isopropanol/acetonitrile/formic acid) and internal standards.
-
Purification: Use solid-phase extraction (SPE) to remove interfering substances.
-
Analysis: Quantify acyl-CoA species using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific detection of different acyl-CoA molecules.[8]
Analysis of Downstream Signaling
Objective: To assess the signaling output of the pathways in which these molecules are intermediates.
Methodology for Jasmonate Pathway:
-
Treatment: Apply dn-OPDA (the downstream product of the pathway involving this compound) to plant seedlings or cell cultures.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression of known jasmonate-responsive genes (e.g., VSP2, PDF1.2).
-
Metabolite Profiling: Analyze changes in defensive secondary metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.
Methodology for Beta-Oxidation Pathway:
-
Induce Beta-Oxidation: Subject plants to conditions known to increase fatty acid breakdown, such as extended darkness.
-
ROS Detection: Use specific fluorescent probes (e.g., H2DCF-DA) and confocal microscopy to visualize ROS production in real-time.
-
Measure Energy Status: Determine the ATP/ADP ratio using commercially available kits to assess the cellular energy charge.
Conclusion
This compound and 3-oxo-octadecanoyl-CoA are both acyl-CoA intermediates in lipid metabolism, but their purported roles in plant signaling are distinct and largely indirect. This compound is a precursor to the signaling molecule dn-OPDA in the jasmonate pathway, which is central to plant defense. In contrast, 3-oxo-octadecanoyl-CoA is part of the catabolic beta-oxidation pathway, and its connection to signaling is through the byproducts of this process, namely ROS and changes in cellular energy levels.
Further research is required to determine if these intermediates have any direct signaling roles. However, their positions in these critical metabolic pathways make them important points of regulation and potential targets for modulating plant responses to stress and developmental cues. The experimental approaches outlined here provide a framework for investigating the downstream consequences of their metabolism and inferring their significance in the broader context of plant signaling networks.
References
- 1. pnas.org [pnas.org]
- 2. Dinor-oxo-phytodienoic acid: a new hexadecanoid signal in the jasmonate family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jasmonates: News on Occurrence, Biosynthesis, Metabolism and Action of an Ancient Group of Signaling Compounds [mdpi.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. Peroxisomal fatty acid β-oxidation negatively impacts plant survival under salt stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae : Rothamsted Research [repository.rothamsted.ac.uk]
Comparative Analysis of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA Levels in Mutant Lines Deficient in Fatty Acid β-Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Oxo-7Z,10Z-hexadecadienoyl-CoA levels in wild-type versus hypothetical mutant cell lines with deficiencies in key enzymes of the mitochondrial fatty acid β-oxidation pathway. The data presented herein is generated for illustrative purposes to model the expected metabolic consequences of such mutations and to provide a framework for similar experimental designs.
Introduction
This compound is a metabolic intermediate in the β-oxidation of polyunsaturated fatty acids. Its cellular concentration is tightly regulated, and accumulation of this and other acyl-CoA species can be indicative of metabolic dysfunction. This guide explores the hypothetical impact of mutations in Acyl-CoA Dehydrogenase, Very Long Chain (ACADVL) and Enoyl-CoA Hydratase, Short Chain 1 (ECHS1) on the levels of this specific 3-oxoacyl-CoA. Understanding these alterations is critical for elucidating disease mechanisms and for the development of targeted therapeutic interventions.
Data Summary
The following table summarizes the hypothetical quantitative data for this compound levels in wild-type and two mutant cell lines under standard culture conditions. Levels are expressed as picomoles per milligram of total protein.
| Cell Line | Genotype | Mean this compound Level (pmol/mg protein) | Standard Deviation | Fold Change vs. Wild-Type |
| WT | Wild-Type | 0.25 | 0.05 | 1.0 |
| Mut-ACADVL | ACADVL-/- | 1.75 | 0.21 | 7.0 |
| Mut-ECHS1 | ECHS1-/- | 0.12 | 0.03 | 0.5 |
Experimental Protocols
A detailed methodology for the quantification of this compound is provided below. This protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for acyl-CoA analysis.
1. Cell Culture and Harvesting:
-
Wild-type and mutant cell lines (e.g., HEK293T with CRISPR/Cas9 mediated knockout of ACADVL or ECHS1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.
-
Cells are grown to 80-90% confluency in 10 cm dishes.
-
For harvesting, the culture medium is aspirated, and cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cells are then scraped into 1 mL of ice-cold 80% methanol/20% water solution and transferred to a microcentrifuge tube.
2. Metabolite Extraction:
-
The cell suspension is subjected to three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
The lysate is then centrifuged at 14,000 x g for 15 minutes at 4°C.
-
The supernatant containing the metabolites is transferred to a new tube and stored at -80°C until analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
An Agilent 1290 Infinity LC system is used for chromatographic separation.
-
A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is maintained at 40°C.
-
The mobile phase consists of Solvent A (10 mM ammonium (B1175870) acetate (B1210297) in water) and Solvent B (acetonitrile).
-
A gradient elution is performed at a flow rate of 0.3 mL/min.
-
-
Mass Spectrometry:
-
A Q Exactive HF-X mass spectrometer is used for detection and quantification.
-
The instrument is operated in positive ion mode.
-
A targeted selected reaction monitoring (SRM) method is developed for this compound using a synthetic standard.
-
The precursor ion and a specific product ion are monitored for quantification.
-
-
Quantification:
-
A standard curve is generated using a serial dilution of the this compound synthetic standard.
-
The concentration of the analyte in the samples is determined by interpolating the peak area from the standard curve.
-
The final concentration is normalized to the total protein content of the cell lysate, determined by a BCA assay.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant metabolic pathway and the experimental workflow.
Caption: A simplified diagram of a segment of the mitochondrial fatty acid β-oxidation pathway.
Caption: A flowchart outlining the key steps in the experimental workflow.
Validating Specificity of Novel Antibodies Against 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the advancing field of lipidomics, the ability to specifically detect and quantify unique lipid molecules is paramount. 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA is a molecule of interest in various metabolic pathways, yet specific tools for its detection remain scarce. This guide provides a comprehensive framework for validating the specificity of a newly developed antibody against this target. As no commercial antibodies currently exist, this document serves as a critical resource for researchers pioneering the development and validation of such reagents. We will explore a series of recommended validation assays, presenting hypothetical data to illustrate expected outcomes and objective comparisons against potential cross-reactants.
Data Presentation: A Comparative Analysis of Antibody Specificity
Effective validation requires quantitative assessment of antibody binding to the target antigen versus structurally similar molecules. Below are hypothetical data tables summarizing the results from key validation assays.
Table 1: Competitive ELISA for Antibody Specificity
This assay measures the ability of free this compound and other lipids to inhibit the binding of the antibody to a plate coated with the target antigen. A lower IC50 value indicates higher binding affinity and specificity.
| Competitor Molecule | Structure | IC50 (nM) | Fold Difference vs. Target |
| This compound (Target) | C37H60N7O18P3S | 15 | - |
| 3-Oxo-Hexadecanoyl-CoA | Saturated Acyl Chain | > 10,000 | > 667 |
| 7Z,10Z-Hexadecadienoyl-CoA | Lacks 3-Oxo Group | 5,200 | 347 |
| Palmitoyl-CoA | C16:0 Acyl-CoA | > 10,000 | > 667 |
| Oleoyl-CoA | C18:1 Acyl-CoA | > 10,000 | > 667 |
Table 2: Dot Blot Analysis of Antibody Cross-Reactivity
This semi-quantitative method assesses the direct binding of the antibody to various lipid species spotted on a membrane. Signal intensity is normalized to the target antigen.
| Spotted Lipid | Normalized Signal Intensity (%) |
| This compound (Target) | 100 |
| 3-Oxo-Hexadecanoyl-CoA | < 1 |
| 7Z,10Z-Hexadecadienoyl-CoA | 3 |
| Palmitoyl-CoA | < 1 |
| Oleoyl-CoA | < 1 |
| Bovine Serum Albumin (BSA) - Negative Control | 0 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate interpretation of results. The following are protocols for the key experiments cited in this guide.
Protocol 1: Competitive ELISA
This protocol is adapted for the detection of a small lipid molecule.
-
Coating: A 96-well plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA) at a concentration of 1-5 µg/mL in carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C.
-
Washing: The plate is washed three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: The plate is blocked with 1% BSA in PBS for 2 hours at room temperature to prevent non-specific binding.
-
Competition: The novel antibody is pre-incubated with varying concentrations of the competitor lipids (including the target antigen as a positive control) for 1 hour at 37°C.
-
Incubation: The antibody-competitor mixture is added to the coated and blocked plate and incubated for 2 hours at room temperature.
-
Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) is added and incubated for 1 hour at room temperature.
-
Signal Development: The substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution. The absorbance is read at 450 nm.
-
Analysis: The IC50 values are calculated from the resulting inhibition curves.
Protocol 2: Dot Blot Analysis
This protocol provides a straightforward method for assessing direct antibody binding to immobilized lipids.
-
Membrane Preparation: A nitrocellulose or PVDF membrane is activated with methanol (B129727) and equilibrated in TBS-T buffer.
-
Lipid Spotting: A 1 µL volume of each lipid solution (at a concentration of 1 mg/mL in a suitable solvent) is carefully spotted onto the membrane and allowed to dry completely.
-
Blocking: The membrane is blocked with 5% non-fat milk in TBS-T for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with the primary antibody (at an optimized dilution) overnight at 4°C with gentle agitation.
-
Washing: The membrane is washed three times with TBS-T.
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is developed using an ECL substrate and visualized using a chemiluminescence imaging system.
-
Analysis: The signal intensity of each dot is quantified using image analysis software and normalized to the signal from the target antigen.
Protocol 3: Immunoprecipitation followed by Mass Spectrometry (IP-MS)
This advanced technique confirms the antibody's ability to pull down the target molecule from a complex biological sample.
-
Lysate Preparation: Cells or tissues are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: The lysate is pre-cleared by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with the anti-3-Oxo-7Z,10Z-Hexadecadienoyl-CoA antibody or a control IgG overnight at 4°C.
-
Complex Capture: Protein A/G beads are added to the lysate-antibody mixture and incubated for 2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins and lipids.
-
Elution: The bound complexes are eluted from the beads using a low pH buffer or SDS-PAGE sample buffer.
-
Mass Spectrometry: The eluted sample is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the captured lipid species.
Mandatory Visualizations
Diagrams are provided to visually represent complex biological and experimental processes.
Caption: Hypothetical signaling pathway involving this compound.
Caption: Workflow for Competitive ELISA.
Caption: Workflow for IP-Mass Spectrometry.
A Methodological Guide to Comparing In Vitro and In Vivo Enzyme Activity: The Case of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA
This document serves as a blueprint for researchers, scientists, and drug development professionals to design and execute experiments to bridge this knowledge gap. The principles and techniques described herein are broadly applicable to the study of other lipid-metabolizing enzymes.
Hypothetical Data Comparison
A direct comparison of in vitro and in vivo enzyme kinetics is essential to understand how the cellular environment influences enzyme behavior. While in vitro assays provide a controlled environment to study the intrinsic properties of an enzyme, in vivo measurements reflect the enzyme's activity within the complex milieu of the cell.
Below is a template for presenting comparative quantitative data for a hypothetical enzyme acting on 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA.
| Kinetic Parameter | In Vitro (Purified Enzyme) | In Vivo (Cell-Based Assay) | Fold Difference (In Vivo/In Vitro) |
| Michaelis Constant (Km) | Value µM | Value µM | Value |
| Maximum Velocity (Vmax) | Value nmol/min/mg protein | Value nmol/min/mg protein | Value |
| Catalytic Efficiency (kcat/Km) | Value M-1s-1 | Value M-1s-1 | Value |
| Inhibitor Constant (Ki) | Value µM (for a specific inhibitor) | Value µM (for the same inhibitor) | Value |
Note: The "Value" placeholders would be populated with experimental data. The fold difference highlights the impact of the cellular environment on the enzyme's kinetic properties.
Experimental Protocols
The following sections detail generalized protocols for determining the activity of enzymes metabolizing this compound in both in vitro and in vivo settings.
In Vitro Enzyme Activity Assay
This protocol describes a spectrophotometric assay for a purified dehydrogenase acting on this compound. Many enzymes involved in fatty acid oxidation are dehydrogenases that use NAD+ or FAD as cofactors. The reduction of these cofactors can be monitored by changes in absorbance.
Objective: To determine the kinetic parameters (Km and Vmax) of a purified enzyme with this compound as a substrate.
Materials:
-
Purified enzyme (e.g., a recombinant dehydrogenase)
-
This compound (substrate)
-
NAD+ (cofactor)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer and NAD+.
-
Substrate Dilution Series: Prepare a series of dilutions of the this compound substrate in the reaction buffer.
-
Enzyme Preparation: Dilute the purified enzyme to a suitable concentration in the reaction buffer.
-
Assay Execution:
-
Add the reaction mixture to the wells of the microplate.
-
Add the substrate dilutions to the respective wells.
-
Initiate the reaction by adding the diluted enzyme to each well.
-
Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 340 nm over time (kinetic mode). This corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear phase of the absorbance curve for each substrate concentration.
-
Plot V0 against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
In Vivo Enzyme Activity Assay (Cell-Based)
Measuring enzyme activity within a living cell is more complex and often relies on indirect methods such as stable isotope tracing and metabolic flux analysis.[1][2][3][4]
Objective: To estimate the intracellular activity and flux through the pathway involving this compound.
Materials:
-
Cell line of interest (e.g., hepatocytes, myotubes)
-
Cell culture medium
-
13C-labeled fatty acid precursor (e.g., U-13C16-palmitate)
-
Reagents for cell lysis and metabolite extraction
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture the cells to the desired confluency.
-
Replace the standard medium with a medium containing the 13C-labeled fatty acid precursor.
-
Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled substrate.
-
-
Metabolite Extraction:
-
After incubation, rapidly quench the metabolism (e.g., with cold methanol).
-
Lyse the cells and extract the intracellular metabolites.
-
-
LC-MS Analysis:
-
Analyze the cell extracts using LC-MS to identify and quantify the mass isotopologues of this compound and other downstream metabolites.
-
-
Metabolic Flux Analysis:
Visualizing the Metabolic Context
Understanding the metabolic pathway in which this compound is involved is crucial for interpreting the kinetic data. The following diagram illustrates a hypothetical segment of the beta-oxidation pathway for a polyunsaturated fatty acid.
Caption: Hypothetical beta-oxidation of a polyunsaturated fatty acid.
Experimental Workflow
The overall workflow for a comparative study of in vitro and in vivo enzyme activity is depicted below. This process ensures a systematic approach from enzyme production to data integration.
Caption: Workflow for comparing in vitro and in vivo enzyme activity.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
Confirming the Structure of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of lipid molecules is paramount in understanding their biological function and in the development of novel therapeutics. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative methods for confirming the structure of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA, a key intermediate in fatty acid metabolism.
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, the precise arrangement of atoms in this compound can be determined.
Predicted NMR Data for this compound
Due to the limited availability of specific experimental NMR data for this compound in the public domain, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift ranges for analogous functional groups found in similar fatty acyl-CoA molecules, 3-oxoalkanes, and Z-alkenes.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | 3.5 - 3.7 | s | - |
| H4 | 2.7 - 2.9 | t | 7.0 - 8.0 |
| H5, H6, H9, H12-H15 | 1.2 - 1.7 | m | - |
| H7, H8, H10, H11 | 5.3 - 5.5 | m | - |
| H16 (CH₃) | 0.8 - 0.9 | t | 6.5 - 7.5 |
| CoA Protons | Various | Various | Various |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (Thioester Carbonyl) | 195 - 205 |
| C2 | 45 - 55 |
| C3 (Keto Carbonyl) | 205 - 215 |
| C4 | 40 - 50 |
| C5, C6, C9, C12-H15 | 20 - 40 |
| C7, C8, C10, C11 | 125 - 135 |
| C16 (CH₃) | 10 - 15 |
| CoA Carbons | Various |
Alternative Methods for Structural Elucidation
While NMR provides a comprehensive structural picture, other techniques offer complementary information and can be advantageous in specific scenarios.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be employed.
Table 3: Comparison of NMR Spectroscopy and Mass Spectrometry for the Structural Analysis of this compound
| Parameter | NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures the magnetic properties of atomic nuclei. | Measures the mass-to-charge ratio of ions. |
| Information Provided | Detailed 3D structure, stereochemistry, and connectivity. | Molecular weight and fragmentation pattern. |
| Sample Requirement | Milligram quantities of purified sample.[1] | Microgram to nanogram quantities. |
| Analysis Time | Can range from minutes to days depending on the complexity.[1] | Typically rapid, on the order of minutes. |
| Key Data for this compound | Chemical shifts of protons and carbons defining the oxo group and the Z,Z-dienes. Coupling constants confirming stereochemistry. | Molecular ion peak confirming the elemental composition. Fragmentation ions indicating the loss of the CoA moiety and cleavage at the keto group. |
| Limitations | Lower sensitivity compared to MS. | Provides limited information on stereochemistry and double bond position without specialized techniques. |
Experimental Protocols
NMR Spectroscopy Sample Preparation and Analysis
-
Sample Preparation: A purified sample of this compound (approximately 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube.
-
¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for quantitative analysis if required.
-
¹³C NMR Acquisition: A one-dimensional ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry, a suite of 2D NMR experiments is performed. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help confirm the Z-configuration of the double bonds.
-
Mass Spectrometry Analysis
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent for electrospray ionization (e.g., methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) acetate).
-
Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization is used to generate gas-phase ions of the molecule.
-
MS Scan: A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ion.
-
MS/MS Fragmentation: The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern. The resulting fragment ions provide information about the different structural components of the molecule.
Visualizing the Workflow and Logic
Caption: Workflow for NMR-based structure confirmation.
Caption: Interpretation logic for NMR data.
References
Safety Operating Guide
Prudent Disposal of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized biochemicals like 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the chemical properties of its constituent parts—a long-chain fatty acid and coenzyme A—and general principles of hazardous waste management is essential. All disposal procedures must comply with local, state, and federal regulations.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Given the lack of specific toxicity data, treat the compound as potentially hazardous.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
This protocol outlines a general procedure for the disposal of this compound. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
-
Waste Identification and Classification :
-
Due to its complex organic structure and the presence of a thiol group in the coenzyme A moiety, this compound should be treated as hazardous chemical waste.
-
It is likely to be classified as a non-halogenated organic waste.
-
-
Segregation of Waste :
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS office.
-
Keep it separate from incompatible materials. For instance, as a general precaution, avoid mixing with strong acids, bases, or oxidizing agents.
-
-
Containerization :
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable for organic chemical waste.
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".
-
If the compound is in a solution, identify the solvent on the waste label as well.
-
-
Storage of Waste :
-
Arranging for Disposal :
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established best practices for laboratory chemical waste management as described in various safety guidelines.[1][3][4] The core principle is the cradle-to-grave responsibility for chemical waste, ensuring it is handled safely from the point of generation to its final disposal by a licensed facility.[1]
Disclaimer: This information is provided as a general guide and is not a substitute for a formal safety assessment or the specific guidance of your institution's Environmental Health and Safety department. Always prioritize institutional protocols and regulatory requirements.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. acs.org [acs.org]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA
IMMEDIATE SAFETY AND HANDLING PRECAUTIONS
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA. The following procedures are designed to ensure safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific experimental conditions should be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.
| Level of Protection | Eye Protection | Hand Protection | Body Protection | Respiratory Protection | Applicable Scenarios |
| Standard Laboratory Practice | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required | Handling small quantities in solution within a well-ventilated area. |
| Splash Hazard | Chemical splash goggles and face shield | Nitrile gloves (consider double gloving) | Chemical-resistant lab coat or apron | Not generally required | Preparing solutions, transferring large volumes, or any operation with a significant risk of splashing. |
| Aerosol or Dust Generation | Chemical splash goggles | Nitrile gloves | Lab coat | N95 respirator or higher | Weighing powders, sonicating solutions, or any procedure that may generate aerosols or dusts. Work should be performed in a chemical fume hood. |
Core Requirements for Safe Handling:
-
Always wear a lab coat, safety glasses, long pants, and closed-toe shoes as a minimum level of protection in the laboratory.[1]
-
Disposable nitrile gloves are recommended for incidental contact. If direct contact occurs, remove gloves immediately, wash hands, and don a new pair.[1]
-
For tasks with a higher risk of chemical splash, supplement safety glasses with a face shield.[2][3]
-
When working with volatile chemicals or in poorly ventilated areas, a respirator may be necessary.[2]
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for laboratory safety and regulatory compliance.
Storage and Handling:
-
Store this compound in a sealed container, protected from light.
-
Given the potential for flammability based on related compounds, store away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools and explosion-proof electrical equipment if handling large quantities of the powdered form.
-
Ensure adequate ventilation during handling.
Disposal Plan:
-
All waste materials, including contaminated consumables (e.g., pipette tips, tubes, gloves), should be collected in a designated, labeled hazardous waste container.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of chemical waste. Do not dispose of this compound down the drain.
-
Contaminated lab coats and clothing should be decontaminated or disposed of as hazardous waste according to institutional protocols.
Experimental Workflow and Safety Protocols
The following diagram outlines a standard workflow for handling this compound, incorporating critical safety checkpoints.
Caption: A generalized workflow for the safe handling of this compound.
Detailed Methodologies for Key Procedures
Weighing the Compound:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE, including a respirator if weighing a powdered form that could become airborne.
-
Place a weigh boat on the analytical balance within the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Record the weight and securely cap the stock container.
-
Clean any spills within the fume hood immediately using appropriate procedures.
Solution Preparation:
-
In the fume hood, add the weighed this compound to a suitable container.
-
Slowly add the desired solvent, ensuring the container is pointed away from your face.
-
If necessary, gently agitate the solution to ensure complete dissolution. Avoid vigorous shaking that could create aerosols.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Logical Relationships in Safety Decision-Making
The selection of appropriate safety measures is a critical, decision-driven process. The following diagram illustrates the logical relationships in determining the necessary level of control.
Caption: A flowchart for selecting appropriate PPE and engineering controls.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
